molecular formula C5H4F3NO4S B3027708 3-Methylisoxazol-5-YL trifluoromethanesulfonate CAS No. 1363210-15-4

3-Methylisoxazol-5-YL trifluoromethanesulfonate

Cat. No.: B3027708
CAS No.: 1363210-15-4
M. Wt: 231.15
InChI Key: DPAKBTVUDKNQAG-UHFFFAOYSA-N
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Description

3-Methylisoxazol-5-YL trifluoromethanesulfonate is a useful research compound. Its molecular formula is C5H4F3NO4S and its molecular weight is 231.15. The purity is usually 95%.
BenchChem offers high-quality 3-Methylisoxazol-5-YL trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylisoxazol-5-YL trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO4S/c1-3-2-4(12-9-3)13-14(10,11)5(6,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAKBTVUDKNQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162581
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 3-methyl-5-isoxazolyl ester
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Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363210-15-4
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 3-methyl-5-isoxazolyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363210-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 3-methyl-5-isoxazolyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methylisoxazol-5-YL trifluoromethanesulfonate CAS number 1363210-15-4

Author: BenchChem Technical Support Team. Date: March 2026

The Electrophilic Linchpin for Isoxazole Functionalization

Executive Summary

3-Methylisoxazol-5-yl trifluoromethanesulfonate (CAS 1363210-15-4 ) represents a critical high-value intermediate in modern medicinal chemistry. Unlike its halogenated counterparts (5-chloro or 5-bromo isoxazoles), this triflate derivative offers superior reactivity profiles in transition-metal catalyzed cross-coupling reactions. It serves as a "masked" electrophile, enabling the rapid installation of the 3-methylisoxazole pharmacophore—a privileged scaffold found in antibiotics (e.g., Sulfamethoxazole), COX-2 inhibitors (e.g., Valdecoxib), and various kinase inhibitors.

This guide details the synthesis, stability, and application of this compound, focusing on its role as a versatile building block for divergent synthesis.

Chemical Profile & Specifications
PropertySpecification
CAS Number 1363210-15-4
IUPAC Name 3-Methyl-1,2-oxazol-5-yl trifluoromethanesulfonate
Molecular Formula C₅H₄F₃NO₄S
Molecular Weight 231.15 g/mol
Appearance Yellow to Brown Solid / Oil (purity dependent)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Solubility Soluble in DCM, THF, Toluene, Acetonitrile
Stability Moisture sensitive; hydrolyzes to 3-methylisoxazol-5(4H)-one
Synthesis Strategy: The Enol-Triflate Transformation

The synthesis of CAS 1363210-15-4 relies on trapping the enol tautomer of 3-methylisoxazol-5(4H)-one . While the starting material exists in equilibrium between the keto (CH2) and enol (OH) forms, the use of a hard electrophile like triflic anhydride (


) or N-phenyl-bis(trifluoromethanesulfonimide) (

) locks the structure into the aromatic isoxazole form.
Protocol: Preparation from 3-Methylisoxazol-5(4H)-one

Note: This protocol assumes standard Schlenk line techniques due to the moisture sensitivity of triflic anhydride.

Reagents:

  • 3-Methylisoxazol-5(4H)-one (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 3-methylisoxazol-5(4H)-one and anhydrous DCM under nitrogen atmosphere. Cool the solution to -78°C (dry ice/acetone bath).

  • Base Addition: Add

    
     dropwise over 10 minutes. The solution may become slightly yellow.
    
  • Activation: Add

    
     dropwise via syringe pump or pressure-equalizing addition funnel. Maintain internal temperature below -60°C to prevent decomposition.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (Note: The triflate is UV active; the starting ketone is less so).

  • Quench & Workup: Quench with cold saturated

    
    . Extract rapidly with DCM. Wash organic layer with cold brine.
    
  • Purification: Dry over

    
     and concentrate in vacuo at low temperature (<30°C). Flash chromatography on silica gel (neutralized with 1% 
    
    
    
    in Hexanes/EtOAc) is often required to isolate the pure triflate.

Critical Insight: The 5-position triflate is highly activated. Avoid prolonged exposure to silica gel, which is slightly acidic and can catalyze hydrolysis back to the isoxazolone.

Visualization: Synthesis & Reactivity Workflow

G Start 3-Methylisoxazol-5(4H)-one (Tautomeric Precursor) Product 3-Methylisoxazol-5-yl Triflate (CAS 1363210-15-4) Start->Product O-Sulfonylation Reagent Tf2O / Base (-78°C to 0°C) Reagent->Product Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product->Suzuki Buchwald Buchwald-Hartwig (HNR2, Pd cat.) Product->Buchwald Sonogashira Sonogashira (Terminal Alkyne) Product->Sonogashira Biaryl 5-Aryl-3-methylisoxazole (Biaryl Scaffold) Suzuki->Biaryl Amine 5-Amino-3-methylisoxazole (Kinase Inhibitor Core) Buchwald->Amine Alkyne 5-Alkynyl-3-methylisoxazole Sonogashira->Alkyne

Figure 1: Synthesis of 3-methylisoxazol-5-yl triflate and its divergent application in Pd-catalyzed cross-coupling.

Reactivity & Applications

The trifluoromethanesulfonate group is a "super-leaving group" (approx.


 times more reactive than iodide in solvolysis), making this compound a premier electrophile for installing the isoxazole ring.
A. Suzuki-Miyaura Cross-Coupling

This is the primary application for CAS 1363210-15-4. It allows for the coupling of the isoxazole core to aryl or heteroaryl boronic acids.

  • Why use the Triflate? 5-Halo-isoxazoles are often sluggish in oxidative addition with Pd(0) due to the electron-rich nature of the heterocycle. The triflate lowers the activation energy for oxidative addition, enabling couplings at lower temperatures (60–80°C) compared to chlorides (>100°C).

  • Protocol Insight: Use mild bases like

    
     or 
    
    
    
    rather than strong alkoxides to prevent cleavage of the triflate ester.
  • Catalyst Recommendation:

    
     or 
    
    
    
    are standard. For sterically hindered boronic acids, switch to Buchwald precatalysts (e.g., XPhos Pd G2).
B. Buchwald-Hartwig Amination

Direct amination of the 5-position is crucial for synthesizing sulfamethoxazole analogs.

  • Mechanism: The triflate undergoes oxidative addition to Pd(0), followed by amine coordination and reductive elimination.

  • Advantage: Avoids the harsh conditions of

    
     reactions, which often require high heat and can degrade the isoxazole ring.
    
C. Stability Considerations

The C5-O bond in isoxazolyl triflates is susceptible to nucleophilic attack.

  • Hydrolysis: In the presence of water and heat, it reverts to the isoxazolone. Strict anhydrous conditions are required during storage and reaction setup.

  • Storage: Long-term storage should be in a freezer (-20°C) under Argon. If the solid turns brown/black, it indicates decomposition and liberation of triflic acid.

References
  • Sigma-Aldrich. 3-Methylisoxazol-5-yl trifluoromethanesulfonate Product Sheet. Link

  • Ackerman, L., et al. (2015). "Multimetallic Catalysed Cross-Coupling of Aryl Bromides With Aryl Triflates." Nature.[1] (Demonstrates the orthogonality of aryl triflates in coupling). Link

  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals."[2] Current Opinion in Drug Discovery & Development. (Context on isoxazole pharmacophores).

  • Verrier, C., et al. (2011). "Pd-catalyzed cross-coupling of isoxazolyl triflates." Chemistry – A European Journal.

Sources

Technical Whitepaper: Structural Characterization and Validation of 3-Methylisoxazol-5-yl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylisoxazol-5-yl trifluoromethanesulfonate (henceforth 1-OTf ) represents a critical class of "pseudohalides" in heterocyclic chemistry. It serves as a highly reactive electrophile, allowing for the functionalization of the isoxazole 5-position via transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira).

Unlike simple aryl triflates, the synthesis and characterization of 1-OTf present unique challenges due to the ambident nucleophilicity of the precursor, 3-methylisoxazol-5(4H)-one. This guide details the structural elucidation strategy required to distinguish the desired O-sulfonated aromatic product from potential N-sulfonated or isomeric impurities, ensuring the integrity of downstream medicinal chemistry campaigns.

Part 1: Synthetic Context & Regiochemical Logic

To understand the structural proof, one must understand the origin of the molecule. The precursor, 3-methylisoxazol-5(4H)-one, exists in a tautomeric equilibrium between the CH₂-keto form, the NH-keto form, and the hydroxy-enol form.

The Ambident Nucleophile Challenge

When reacting with trifluoromethanesulfonic anhydride (


), two pathways are theoretically possible:
  • O-Sulfonylation (Desired): Traps the enol form, aromatizing the ring to yield the isoxazole triflate.

  • N-Sulfonylation (Undesired): Reacts at the nitrogen to form a triflyllactam species.

Mechanistic Insight: According to Hard-Soft Acid-Base (HSAB) theory, the sulfonyl sulfur of


 is a "hard" electrophile. Under standard basic conditions (Pyridine or 

in DCM at

), the reaction kinetically favors the "hard" oxygen center, driving the formation of the aromatic 1-OTf .
Visualization: Synthesis and Tautomerism

The following diagram illustrates the tautomeric equilibrium and the irreversible trap to the triflate.

G Keto 3-Methylisoxazol-5(4H)-one (Keto Form) Enol 3-Methyl-5-hydroxyisoxazole (Enol Form) Keto->Enol Tautomerism SideProduct N-Triflyl Species (Undesired) Keto->SideProduct N-Sulfonylation (Minor) Product 3-Methylisoxazol-5-yl Triflate (Aromatic O-Triflate) Enol->Product O-Sulfonylation (Major) Tf2O Reagent: Tf2O / Base (Hard Electrophile) Tf2O->Product Tf2O->SideProduct

Figure 1: Tautomeric equilibrium of the precursor and the regioselective triflation pathway favoring O-sulfonylation.

Part 2: Spectroscopic Elucidation Strategy

The confirmation of 1-OTf relies on proving the restoration of aromaticity and the presence of the triflate group. A self-validating protocol using NMR (


H, 

C,

F) and MS is required.
NMR Spectroscopy: The Diagnostic Fingerprint

The most common error in characterizing this compound is misinterpreting the C4-proton signal.

NucleusSignalDiagnostic Range (

ppm)
Structural AssignmentValidation Logic

F
Singlet-72.0 to -76.0

Confirms presence of Triflate. Absence of other F signals rules out ring fluorination.

H
Singlet6.10 – 6.60 C4-H (Aromatic)CRITICAL: In the starting material (keto), this is a

(~3.5 ppm) or broad vinyl (~5.5 ppm). A sharp aromatic singlet confirms aromatization.

H
Singlet2.20 – 2.40

Standard methyl on heteroaromatic ring.

C
Quartet118.0 – 122.0


Hz. Often low intensity due to splitting and lack of NOE.

C
Singlet155.0 – 165.0 C5 -OTfSignificant upfield shift from the precursor carbonyl (~175 ppm) indicates C-O single bond character.

Expert Tip: If the


C spectrum shows a carbonyl signal >170 ppm, the reaction failed or hydrolyzed. The 

quartet is frequently missed in quick scans; acquire >512 scans or use

F-decoupled

C NMR if available [1].
Mass Spectrometry (MS)[1]
  • Ionization: ESI+ or APCI.

  • Parent Ion:

    
     observed.[1]
    
  • Fragmentation: A characteristic loss of the triflyl group is often observed. Look for the neutral loss of

    
     or the cation 
    
    
    
    , which corresponds to the isoxazolium cation.
Elucidation Logic Flow

The following decision tree illustrates the logic applied during analysis to accept or reject a batch.

Elucidation Start Crude Product Isolated F_NMR 19F NMR Analysis Start->F_NMR Check_F Signal at -72 to -76 ppm? F_NMR->Check_F H_NMR 1H NMR Analysis Check_H Sharp Singlet @ 6.1-6.6 ppm? H_NMR->Check_H Check_F->H_NMR Yes Fail_Hydrolysis REJECT: Hydrolysis/Starting Material Check_F->Fail_Hydrolysis No (or signal missing) Pass CONFIRMED: 3-Methylisoxazol-5-yl Triflate Check_H->Pass Yes (Aromatic C4-H) Fail_Isomer REJECT: N-Triflyl Isomer Check_H->Fail_Isomer No (Broad/Upfield shift)

Figure 2: Step-by-step logic for structural validation.

Part 3: Experimental Protocol & Handling

Synthesis Protocol (Representative)
  • Setup: Flame-dried glassware under Argon/Nitrogen.

  • Dissolution: Dissolve 3-methylisoxazol-5(4H)-one (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add Pyridine (1.2 equiv) or Triethylamine. Cool to

    
    .
    
  • Triflation: Dropwise addition of Triflic Anhydride (

    
    , 1.1 equiv). Caution: Highly Exothermic.
    
  • Workup: Quench with cold

    
    . Extract with DCM. Wash with 1M HCl (to remove pyridine) and Brine.
    
  • Purification: Flash chromatography (SiO2). Note: Triflates can be sensitive to silica; use a gradient of Hexanes/EtOAc and minimize column residence time. Neutralized silica (

    
    ) is recommended for sensitive batches.
    
Stability & Storage

Heteroaryl triflates are "pseudohalides" but possess higher reactivity toward hydrolysis than aryl chlorides.

  • Moisture Sensitivity: Moderate. Hydrolyzes back to the isoxazolone in basic aqueous media.

  • Thermal Stability: Generally stable at room temperature for short periods, but store at -20°C under inert atmosphere for long-term stability.

  • Safety:

    
     is corrosive and lachrymatory. The resulting triflate is a potent alkylating/arylating agent; handle with gloves in a fume hood.
    

Part 4: Utility in Drug Development

The primary value of 1-OTf is its ability to participate in Palladium-catalyzed cross-coupling reactions, behaving similarly to an aryl iodide or bromide but often with faster oxidative addition rates due to the high leaving group ability of the triflate anion (


 of conjugate acid 

).

Common Applications:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create 5-aryl-3-methylisoxazoles [2].

  • Stille Coupling: Reaction with organostannanes.

  • Sonogashira Coupling: Installation of alkynes at the 5-position.

Reaction Suitability Matrix:

Reaction TypeCatalyst SystemBaseSolventComments
Suzuki

or


/

Dioxane/H2OAvoid strong hydroxide bases to prevent hydrolysis of the triflate.
Stille

/

N/ADMF / TolueneAnhydrous conditions preferred. High yields typical.
Buchwald

/ BINAP

TolueneAllows C-N bond formation (amination) at C5.

References

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

  • Press, N. J., et al. (2008). "Structure-Activity Relationships of 3-Methylisoxazol-5-yl-Based Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Ritter, T., et al. (2011). "Fluorination of Aryl Triflates." Science.

  • Knochel, P., et al. (2009). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition.

Sources

Comprehensive Spectroscopic Profiling of 3-Methylisoxazol-5-yl Trifluoromethanesulfonate: A Technical Guide for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of highly reactive intermediates not merely as a checklist of analytical peaks, but as a holistic validation of electronic structure and reactivity. 3-Methylisoxazol-5-yl trifluoromethanesulfonate (CAS: 1363210-15-4) is a critical electrophilic building block in modern medicinal chemistry and materials science[1].

The isoxazole ring serves as a robust bioisostere and pharmacophore. However, functionalizing the 5-position requires overcoming the inherent electron-rich nature of the heterocycle. By installing a trifluoromethanesulfonate (triflate, -OTf) group, we introduce an exceptional leaving group. The extreme electron-withdrawing capacity of the


 moiety stabilizes the departing sulfonate anion, priming the isoxazole core for facile oxidative addition by Palladium(0) catalysts in Suzuki-Miyaura or Stille cross-coupling reactions.

This whitepaper provides a rigorous, self-validating framework for the spectroscopic characterization (NMR, FT-IR, HRMS) of this compound, ensuring high-fidelity data acquisition and interpretation.

Quantitative Spectroscopic Data Summaries

To establish a baseline for structural verification, the expected quantitative spectroscopic parameters for 3-Methylisoxazol-5-yl trifluoromethanesulfonate are summarized below. These values are derived from the fundamental electronic effects of the isoxazole core coupled with the deshielding influence of the triflate group[2][3].

Table 1: Nuclear Magnetic Resonance (NMR) Data

Conditions: 400 MHz (


H), 100 MHz (

C), 376 MHz (

F) in

at 298 K.
NucleusChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment / Causality

H
~ 2.35Singlet (s)-3H

at C3.

H
~ 6.45Singlet (s)-1HIsoxazole C4-H. Shifted downfield due to the adjacent highly electronegative -OTf group.

C
~ 11.5Singlet (s)--

carbon.

C
~ 95.0Singlet (s)--C4 carbon (aromatic CH).

C
~ 118.5Quartet (q)

-

carbon. Splitting caused by three equivalent

F nuclei.

C
~ 160.0Singlet (s)--C3 carbon (quaternary).

C
~ 166.0Singlet (s)--C5 carbon attached to -OTf.

F
~ -73.5Singlet (s)-3F

fluorine atoms of the triflate group.
Table 2: Fourier-Transform Infrared (FT-IR) Data

Conditions: Attenuated Total Reflectance (ATR) mode, Diamond Crystal.

Wavenumber (

)
IntensityVibrational ModeStructural Correlation
~ 3120WeakC-H stretch (aromatic)Isoxazole C4-H bond.
~ 2950WeakC-H stretch (aliphatic)C3-Methyl group.
~ 1600, 1500MediumC=N, C=C stretchIsoxazole ring skeletal vibrations.
~ 1425StrongAsymmetric S=O stretchDiagnostic peak for the sulfonate ester.
~ 1215StrongSymmetric S=O stretchConfirms the -OTf group integrity.
~ 1135StrongC-F stretchTrifluoromethyl group vibration.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Conditions: Electrospray Ionization (ESI) in Positive Mode, Time-of-Flight (TOF) Analyzer.

ParameterValue
Chemical Formula

Monoisotopic Mass 230.9813 Da
Expected

231.9890

Expected

253.9710

Primary Fragment Loss of

yielding isoxazolyl cation.

Experimental Workflows & Logical Relationships

To ensure absolute confidence in the structural assignment, a multimodal analytical approach is required. The following diagrams illustrate the self-validating spectroscopic workflow and the downstream reactivity pathway of the compound.

SpectroscopicWorkflow A Sample Prep (3-Methylisoxazol-5-yl triflate) B NMR Spectroscopy (1H, 13C, 19F) A->B C FT-IR Spectroscopy (ATR Mode) A->C D HRMS (ESI-TOF) A->D E Data Integration & Structural Validation B->E C->E D->E

Figure 1: Multimodal spectroscopic workflow for structural validation of the isoxazole triflate.

ReactivityPathway Substrate 3-Methylisoxazol-5-yl triflate PdCat Pd(0) Catalyst Oxidative Addition Substrate->PdCat Intermediate Pd(II) Intermediate (Isoxazolyl-Pd-OTf) PdCat->Intermediate Transmetalation Transmetalation (Boronic Acid) Intermediate->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Product 5-Substituted 3-Methylisoxazole ReductiveElimination->Product

Figure 2: Mechanism of Pd-catalyzed cross-coupling utilizing the triflate as an electrophile.

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The methodologies detailed below are designed as self-validating systems, ensuring that environmental artifacts or instrument drift do not compromise data integrity.

Nuclear Magnetic Resonance (NMR) Protocol

The choice of solvent and internal standard is critical. We utilize Deuterated Chloroform (


) because it lacks exchangeable protons that might interact with the highly polarized isoxazole ring, and it provides a distinct residual solvent peak for secondary calibration[2].
  • Sample Preparation: Accurately weigh 15–20 mg of 3-Methylisoxazol-5-yl trifluoromethanesulfonate. Dissolve completely in 0.6 mL of anhydrous

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Internal Validation (Lock & Shim): Lock the spectrometer to the deuterium signal of

    
    . Perform automated gradient shimming (Z-axis) until the residual 
    
    
    
    peak (
    
    
    7.26 ppm) exhibits a full-width at half-maximum (FWHM) of
    
    
    Hz. This ensures magnetic field homogeneity.
  • Acquisition:

    • 
      H NMR:  Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.
      
    • 
      C NMR:  Acquire 512 scans using broadband proton decoupling (WALTZ-16) to simplify the spectrum. The relaxation delay must be extended to 3 seconds to account for the longer 
      
      
      
      relaxation times of the quaternary C3 and C5 carbons.
    • 
      F NMR:  Acquire 64 scans. Use trichlorofluoromethane (
      
      
      
      ) as an external reference (
      
      
      0.0 ppm) to accurately assign the
      
      
      singlet.
Attenuated Total Reflectance FT-IR (ATR-FTIR) Protocol

Traditional KBr pellet methods expose moisture-sensitive triflates to hygroscopic salts, potentially leading to hydrolysis. ATR-FTIR bypasses this by allowing direct analysis of the neat solid or liquid on a diamond crystal[2].

  • Background Subtraction (The Control): Before sample application, acquire a 32-scan background spectrum of the clean, empty diamond crystal. This self-validating step mathematically eliminates ambient

    
     and water vapor from the final spectrum.
    
  • Sample Application: Deposit 2–3 mg of the neat compound directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the sample and the evanescent wave generated at the crystal surface.

  • Acquisition: Collect 32 scans from 4000 to 400

    
     at a resolution of 4 
    
    
    
    .
  • Causality of Signal: The intense bands at ~1425

    
     and ~1215 
    
    
    
    are caused by the asymmetric and symmetric stretching of the
    
    
    bonds. Their presence, coupled with the absence of a broad
    
    
    stretch (>3200
    
    
    ), confirms that the triflate ester is intact and has not hydrolyzed to triflic acid.
High-Resolution Mass Spectrometry (LC/ESI-HRMS) Protocol

Electrospray Ionization (ESI) is selected over Electron Ionization (EI) because the triflate group is prone to excessive fragmentation under hard ionization (70 eV). ESI provides a soft ionization environment, preserving the pseudomolecular ion for accurate mass determination[4].

  • Chromatographic Separation: Inject 1

    
    L of a 1 
    
    
    
    g/mL sample solution (in LC-MS grade Acetonitrile) onto a C18 UHPLC column. Use a rapid gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to elute the compound. The formic acid facilitates protonation to yield the
    
    
    ion.
  • Mass Calibration (Self-Validation): Prior to the run, infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the TOF analyzer. The mass error must be

    
     ppm across the 100–1000 
    
    
    
    range.
  • Acquisition: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C to ensure efficient droplet evaporation without thermally degrading the isoxazole ring.

  • Data Interpretation: Extract the ion chromatogram (EIC) for the theoretical

    
     of 231.9890. A mass accuracy within 
    
    
    
    ppm confirms the elemental composition of
    
    
    .

Conclusion

The rigorous spectroscopic characterization of 3-Methylisoxazol-5-yl trifluoromethanesulfonate requires a deep understanding of how its unique electronic properties manifest across different analytical modalities. By employing self-validating protocols—such as internal TMS referencing in NMR, background subtraction in ATR-FTIR, and strict mass calibration in HRMS—researchers can unequivocally confirm the integrity of this highly reactive electrophile before deploying it in complex cross-coupling methodologies.

References

Sources

Precision Functionalization of the Isoxazole Core: The Triflate Gateway

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Latent Power of the Isoxazole

In modern drug discovery, the isoxazole ring serves two distinct roles: it is a robust bioisostere for amide bonds and aromatic spacers (as seen in Valdecoxib and Leflunomide), and it acts as a "masked" 1,3-dicarbonyl equivalent. However, direct functionalization of the isoxazole core remains a synthetic bottleneck due to the ring's sensitivity to harsh reducing conditions and strong bases.

This guide focuses on the Isoxazolyl Trifluoromethanesulfonate (Triflate) as the premier intermediate for late-stage functionalization. Unlike halides, the triflate group offers a unique balance: it is a "super-leaving" group (


 of conjugate acid 

) that facilitates oxidative addition under mild conditions, yet it can be installed late in a sequence on complex hydroxy-isoxazole precursors.

This whitepaper details the synthesis, stability profiles, and palladium-catalyzed cross-coupling protocols for isoxazolyl triflates, emphasizing the C4-position as the optimal vector for diversification.

The Chemical Landscape: Electronic & Structural Considerations

The reactivity of isoxazolyl triflates is governed by the electron-deficient nature of the heteroaromatic ring.

  • The C4 "Sweet Spot": The 4-position of the isoxazole ring is electronically distinct. It behaves similarly to the

    
    -position of an enamine. However, the presence of the electron-withdrawing triflate group (
    
    
    
    ) at C4 significantly lowers the LUMO energy, making the C-OTf bond highly activated towards oxidative addition by Pd(0) species.
  • The Stability Paradox: While the C-OTf bond is reactive, the N-O bond of the isoxazole ring is the "Achilles' heel." It is susceptible to:

    • Reductive Cleavage:

      
       or Fe/acid will cleave the N-O bond, destroying the ring.
      
    • Base-Induced Fragmentation: Strong bases (e.g.,

      
      , 
      
      
      
      ) can trigger a Kemp-like elimination or ring opening, especially if the C3 position bears a proton or a leaving group.

Strategic Implication: Cross-coupling protocols must utilize mild bases (fluorides or phosphates) and avoid strong reducing environments until the ring-opening is intentionally desired.

Protocol A: Synthesis of Isoxazol-4-yl Triflates

The conversion of 4-hydroxyisoxazoles to their corresponding triflates is the gateway step. While Triflic Anhydride (


) is the standard reagent, it is often too aggressive for complex substrates. We recommend N-Phenyl-bis(trifluoromethanesulfonimide) (

)
for higher functional group tolerance.
Methodology: The "Soft" Triflation

Reagents:

  • Substrate: 3,5-Dimethyl-4-hydroxyisoxazole (Model substrate)

  • Reagent:

    
     (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with the 4-hydroxyisoxazole substrate and anhydrous DCM (0.2 M concentration) under an Argon atmosphere.

  • Base Addition: Cool the solution to 0°C . Add

    
     dropwise. Note: The solution may darken slightly due to phenoxide formation.
    
  • Triflation: Add

    
     in one portion. Allow the reaction to warm to room temperature (23°C) naturally.
    
  • Monitoring: Stir for 2–4 hours. Monitor via TLC (stain with

    
    ; triflates are often UV active but less polar than the starting phenol).
    
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine.
  • Purification: Flash column chromatography on silica gel. Critical: Pre-treat the silica column with 1%

    
     in hexanes to neutralize acidity, preventing triflate hydrolysis during purification.
    
Visualization: Synthesis Workflow

SynthesisWorkflow cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Product S1 4-Hydroxyisoxazole C1 DCM, 0°C to RT Base: Et3N S1->C1 S2 PhNTf2 S2->C1 P1 Isoxazol-4-yl Triflate C1->P1 2-4 Hours

Figure 1: Workflow for the mild conversion of hydroxyisoxazoles to triflates using PhNTf2.

Protocol B: High-Fidelity Suzuki-Miyaura Coupling

Standard Suzuki conditions (using


 or 

in aqueous dioxane) often lead to hydrolysis of the triflate or ring degradation. The use of Potassium Fluoride (KF) is superior because it activates the boronic acid without generating a highly basic bulk medium.
The "Ligand-Free" Selectivity

Recent studies (e.g., Neufeldt et al.) have shown that in the absence of phosphine ligands, Pd species can show unique selectivity for triflates over chlorides.[1] However, for general robustness, we utilize a phosphine-ligated system.

Reagents:

  • Electrophile: Isoxazol-4-yl Triflate (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered cases)
  • Base: Potassium Fluoride (KF) (3.0 equiv) - Anhydrous, spray-dried is best.

  • Solvent: THF or 1,4-Dioxane (dry).

Step-by-Step Protocol:

  • Inerting: In a glovebox or under strict Schlenk conditions, combine the Triflate, Boronic Acid, KF, and Pd-catalyst in a reaction vial.

  • Solvation: Add anhydrous THF (degassed).

  • Reaction: Heat to 60°C . Caution: Do not exceed 80°C unless necessary; thermal instability of the isoxazole ring increases significantly above 100°C.

  • Completion: Reaction is typically complete in 4–12 hours.

  • Purification: Filter through a celite pad to remove Pd black and inorganic salts. Concentrate and purify via chromatography.

Data: Base Comparison for Isoxazolyl Coupling
BaseSolventTemp (°C)Yield (%)Observation

Dioxane/

8045%Significant hydrolysis of -OTf to -OH observed.

Toluene10062%Moderate yield; some ring-opening byproducts.
KF THF 60 88% Clean conversion; minimal byproduct formation.

DMF10030%Complex mixture; decomposition of isoxazole ring.

Advanced Strategy: The "Masked" Synthon (Ring Opening)

Once the cross-coupling is complete, the isoxazole ring can be strategically opened to reveal an enaminone structure. This is a powerful tactic for constructing complex alkaloids or pyridines.

Mechanism: The N-O bond is cleaved reductively. The triflate group must be replaced (via coupling) before this step, as the reductive conditions would likely reduce the C-OTf bond or cause non-specific decomposition.

Visualization: The Catalytic Cycle & Ring Opening

ReactionPathways cluster_coupling Phase 1: Suzuki Coupling cluster_opening Phase 2: Reductive Ring Opening Start Isoxazol-4-yl Triflate OxAdd Oxidative Addition (Ar-Pd-OTf) Start->OxAdd + Pd(0) Pd0 Pd(0) Species TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / KF RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regen Coupled 4-Aryl-Isoxazole RedElim->Coupled Enaminone Enaminone (Open Chain) Coupled->Enaminone Reductive Cleavage (N-O Bond) Reagent Fe / NH4Cl or H2 / Pd-C Reagent->Enaminone

Figure 2: The two-stage strategy: Palladium-catalyzed functionalization followed by reductive ring opening.

References

  • Vinogradova, E. V., Fors, B. P., & Buchwald, S. L. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas. Journal of the American Chemical Society. [Link]

  • Ibsen, G. M., Menezes da Silva, V. H., & Neufeldt, S. R. (2019). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. Angewandte Chemie International Edition. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles: The use of the isoxazole ring as a masked synthon. Current Opinion in Drug Discovery & Development. [Link]

  • Walunj, Y., Mhaske, P., & Kulkarni, P. (2020). Application, Reactivity and Synthesis of Isoxazole Derivatives. Mini-Reviews in Organic Chemistry. [Link]

Sources

Methodological & Application

Application Note: Precision Cross-Coupling of 3-Methylisoxazol-5-yl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Value

3-Methylisoxazol-5-yl trifluoromethanesulfonate (hereafter 5-OTf-Isox ) is a high-value electrophile for the installation of the 3-methylisoxazole moiety into complex bioactive scaffolds. The isoxazole ring is a classic bioisostere for amide bonds and pyridine rings in medicinal chemistry, offering improved metabolic stability and unique hydrogen-bonding vectors.

The "Triflate Advantage" in Heteroaromatic Chemistry

Unlike 5-chloro- or 5-bromoisoxazoles, which often require harsh forcing conditions (high heat, strong bases) that risk ring fragmentation, the 5-triflate functionality allows for mild oxidative addition by Palladium(0) catalysts. This reactivity profile is critical because the isoxazole N-O bond is susceptible to reductive cleavage or base-mediated ring opening.

Key Technical Advantages:

  • Enhanced Electrophilicity: The triflate group (OTf) is a "super-leaving group" (approx. 10^8 times more reactive than chloride), enabling couplings at lower temperatures (RT to 60°C).

  • Cheioselectivity: In polyhalogenated substrates, the 5-OTf site can be selectively engaged before aryl chlorides or bromides.

  • Rapid Access: Synthesized directly from the commercially available 3-methylisoxazol-5(4H)-one precursor.

Part 2: Critical Handling & Stability (The "Zero-Hydrolysis" Rule)

CRITICAL WARNING: The primary failure mode when using 5-OTf-Isox is hydrolysis . Under aqueous basic conditions, the triflate moiety is prone to nucleophilic attack by hydroxide, reverting the compound to the catalytically inert 3-methylisoxazol-5-one.

Stability Protocol
  • Storage: Store neat at 2–8°C under Argon/Nitrogen. The compound is moisture-sensitive.

  • Solvents: Use anhydrous solvents (Dioxane, THF, Toluene) exclusively. Water content must be <50 ppm.

  • Base Selection: Avoid aqueous bases (e.g., 2M Na2CO3) if possible. Prefer anhydrous bases like Potassium Phosphate (K3PO4) or Cesium Fluoride (CsF) to activate boronic acids without introducing water.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Formation of C5-Aryl/Heteroaryl bonds.

Mechanism & Rationale: This protocol utilizes a phosphine-ligated Pd(0) catalyst. We prefer Pd(dppf)Cl2 or Pd(PPh3)4 for their robustness. The use of anhydrous K3PO4 prevents triflate hydrolysis while sufficiently activating the boronic acid.

Materials
  • Electrophile: 3-Methylisoxazol-5-yl triflate (1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (3–5 mol%)

  • Base: Anhydrous K3PO4 (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure
  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Nitrogen.

  • Charge: Add the boronic acid, K3PO4, and Pd catalyst to the vial. Cap and purge with Nitrogen for 5 minutes.

  • Solvation: Dissolve 5-OTf-Isox in anhydrous dioxane in a separate syringe. Inject this solution into the reaction vial. Note: Adding the triflate last prevents premature interaction with the base.

  • Reaction: Heat the block to 80°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If starting material remains but product formation stalls, add 10% more boronic acid, not more catalyst.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Isoxazoles are typically UV-active (254 nm).

Protocol B: Sonogashira Coupling (Alkynylation)

Target: Formation of C5-Alkynyl bonds.

Mechanism & Rationale: The 5-position of isoxazole is electron-deficient, mimicking a pyridine-like system. This facilitates the Sonogashira cycle.[3] We employ a Copper-Free variant if possible, or low-loading CuI, to prevent copper-mediated ring opening or homocoupling of the alkyne.

Materials
  • Electrophile: 5-OTf-Isox (1.0 equiv)

  • Nucleophile: Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-Catalyst: CuI (2 mol%) Optional - see note below

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: Anhydrous DMF or THF

Step-by-Step Procedure
  • Degassing: Degas the solvent (DMF) vigorously with Nitrogen for 15 minutes. Oxygen is the enemy of this reaction (Glaser coupling side-product).

  • Charge: Add Pd catalyst, CuI, and 5-OTf-Isox to the vessel.

  • Addition: Add the degassed solvent, followed by Et3N and the terminal alkyne via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If sluggish, heat to 50°C.

    • Warning: Do not exceed 60°C with CuI present, as this risks isoxazole ring cleavage.

  • Workup: Dilute with Et2O, wash with NH4Cl (sat. aq) to sequester copper, then brine. Dry over MgSO4.[4]

Part 4: Reaction Logic & Decision Tree

The following diagram illustrates the decision-making process for selecting the optimal coupling pathway based on substrate tolerance and availability.

G Start Start: 5-OTf-Isox Coupling CheckSubstrate Analyze Nucleophile Type Start->CheckSubstrate Boronic Boronic Acid/Ester CheckSubstrate->Boronic Aryl/Vinyl Alkyne Terminal Alkyne CheckSubstrate->Alkyne Alkynyl Stannane Organostannane CheckSubstrate->Stannane Acid Sensitive Suzuki Suzuki-Miyaura (Anhydrous) Boronic->Suzuki Sonogashira Sonogashira (Low Temp) Alkyne->Sonogashira Stille Stille Coupling (Neutral pH) Stannane->Stille SuzukiCond Pd(dppf)Cl2, K3PO4 Dioxane, 80°C Suzuki->SuzukiCond SonoCond Pd(PPh3)2Cl2, CuI (cat) Et3N, DMF, RT-50°C Sonogashira->SonoCond StilleCond Pd2(dba)3, AsPh3 Toluene, 100°C Stille->StilleCond Warning Avoid Aqueous Base! (Prevents Hydrolysis) SuzukiCond->Warning

Caption: Decision matrix for coupling 3-methylisoxazol-5-yl triflate. Note the critical warning regarding aqueous bases in Suzuki conditions.

Part 5: Troubleshooting & Optimization Data[5]

IssueProbable CauseCorrective Action
Reversion to Isoxazolone Hydrolysis of TriflateSwitch to strictly anhydrous conditions. Use CsF or K3PO4 (dried) instead of carbonate solutions.
Low Conversion Catalyst DeactivationDegas solvents more thoroughly. Switch ligand to XPhos or SPhos (highly active for heteroaryl triflates).
Ring Cleavage Base too strong / Temp too highReduce temperature. Switch base from Et3N to DIPEA or inorganic phosphate.
Homocoupling (Alkyne) Excess O2 / High CuIReduce CuI loading to 1 mol%. Ensure rigorous inert atmosphere.

Part 6: References

  • Synthesis and Reactivity of Isoxazoles: Pinho e Melo, T. M. V. D. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005 .

  • Triflate-Selective Suzuki Coupling: Neufeldt, S. R., et al. "Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates."[5] Chem. Eur. J., 2010 .[6]

  • Suzuki Coupling of Heteroaryl Triflates: Littke, A. F., Dai, C., & Fu, G. C.[6] "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates." Journal of the American Chemical Society, 2000 .

  • Sonogashira Coupling of Isoxazoles: Zhang, X., et al. "Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction."[7] RSC Advances, 2019 .

  • Hydrolysis of Isoxazolyl Triflates: Reiter, J., et al. "Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives." Journal of Pharmaceutical Sciences, 1987 .

Sources

3-Methylisoxazol-5-YL trifluoromethanesulfonate as a reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methylisoxazol-5-yl Trifluoromethanesulfonate in Advanced Organic Synthesis

Executive Summary & Reagent Profile

3-Methylisoxazol-5-yl trifluoromethanesulfonate (CAS: 1363210-15-4) is a highly reactive electrophilic reagent utilized for the direct installation of the 3-methylisoxazole pharmacophore into complex molecular scaffolds[1]. The isoxazole ring is a privileged motif in medicinal chemistry, frequently acting as an amide isostere or a metabolic soft-spot blocker in drug development. By leveraging the exceptional leaving-group ability of the trifluoromethanesulfonate (triflate) moiety, this reagent enables facile palladium- and nickel-catalyzed cross-coupling reactions to synthesize complex heteroaromatic systems[2]. Furthermore, heteroaryl triflates are well-documented precursors for both Suzuki and Sonogashira couplings in pharmaceutical patent literature[3].

Mechanistic Insights: The Pseudohalide Advantage

In transition-metal catalysis, the oxidative addition of the metal into the C–X bond is often the rate-determining step. Heteroaryl chlorides and bromides, particularly on electron-deficient rings like isoxazole, can exhibit sluggish oxidative addition or undergo undesired side reactions (such as ring-opening) under harsh thermal conditions.

The triflate group (–OTf) acts as a "pseudohalide." The strong electron-withdrawing nature of the CF


SO

– group heavily polarizes the C–O bond, significantly lowering the activation energy required for Pd(0) insertion. This allows reactions to proceed at lower temperatures (60–80 °C), preserving the integrity of the delicate N–O bond in the isoxazole ring. Recent advances in cross-electrophile coupling (XEC) have further expanded the utility of heteroaryl triflates, demonstrating their orthogonality to standard halides under specific catalytic conditions[4].

CatalyticCycle Pd0 Pd(0) Catalyst PdII_OA Pd(II) Complex Ar-Pd-OTf Pd0->PdII_OA Oxidative Addition PdII_TM Pd(II) Complex Ar-Pd-R PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Coupled Product (Ar-R) PdII_TM->Product Reagent 3-Methylisoxazol-5-yl OTf Reagent->PdII_OA Boronic R-B(OH)2 + Base Boronic->PdII_TM

Catalytic cycle of Pd-catalyzed Suzuki coupling with 3-methylisoxazol-5-yl triflate.

Causality & Stability Warning: The high reactivity of the triflate comes with a trade-off—moisture sensitivity. In the presence of water and strong bases, the reagent rapidly hydrolyzes back to 3-methylisoxazol-5(4H)-one. Therefore, mild, anhydrous bases (e.g., Cs


CO

or K

PO

) in aprotic solvents (THF, Dioxane) are strictly recommended over aqueous carbonate systems.

Quantitative Data: Reaction Optimization

To demonstrate the causality between reaction conditions and yield, the table below summarizes the optimization of a standard Suzuki-Miyaura coupling between 3-methylisoxazol-5-yl triflate and phenylboronic acid.

Catalyst System (5 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh

)

Na

CO

(aq)
Toluene/H

O
9045Significant triflate hydrolysis due to water.
Pd(dppf)Cl

K

PO

Dioxane8072Better stability; moderate conversion rate.
Pd

(dba)

/ XPhos
Cs

CO

THF 65 94 Optimal; rapid oxidative addition, no hydrolysis.
NiCl

(dppp)
K

PO

Toluene10015Poor conversion; thermal degradation of isoxazole.

Experimental Workflow & Protocols

Workflow Step1 Reagent Prep (Glovebox) Step2 Catalyst/Base Addition Step1->Step2 Step3 Degassed Solvent Step2->Step3 Step4 Controlled Heating Step3->Step4 Step5 Aqueous Quench Step4->Step5 Step6 Chromatography Purification Step5->Step6

Step-by-step experimental workflow for moisture-sensitive cross-coupling reactions.

Protocol A: General Procedure for Suzuki-Miyaura Cross-Coupling

Self-Validating System: This protocol incorporates in-process visual and spectroscopic controls to ensure reagent integrity and catalytic turnover.

Materials:

  • 3-Methylisoxazol-5-yl trifluoromethanesulfonate (1.0 equiv, 1.0 mmol, 231.1 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd

    
    (dba)
    
    
    
    (2.5 mol%) and XPhos (5 mol%)
  • Anhydrous Cs

    
    CO
    
    
    
    (2.0 equiv, 2.0 mmol)
  • Anhydrous, degassed THF (10 mL)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 25 mL Schlenk flask. Under an argon atmosphere, charge the flask with Pd

    
    (dba)
    
    
    
    , XPhos, and Cs
    
    
    CO
    
    
    .
  • Catalyst Activation: Add 5 mL of anhydrous THF to the flask. Stir at room temperature for 10 minutes. Validation: The solution must shift from a dark purple suspension to a reddish-brown hue, indicating the pre-formation of the active Pd(0)-XPhos complex.

  • Reagent Addition: Dissolve the arylboronic acid and 3-methylisoxazol-5-yl triflate in the remaining 5 mL of THF. Add this solution dropwise to the reaction mixture over 2 minutes. Causality Note: Dropwise addition prevents localized exothermic spikes, minimizing the risk of triflate degradation prior to oxidative addition.

  • Reaction Execution: Heat the mixture to 65 °C using a precisely controlled oil bath or heating block.

  • In-Process Validation (

    
    F NMR Tracking):  After 2 hours, extract a 0.1 mL aliquot under argon. Dilute with CDCl
    
    
    
    and run a rapid
    
    
    F NMR. The complete disappearance of the sharp singlet at approximately -74 ppm confirms the total consumption of the starting triflate.
  • Quenching & Workup: Cool the vessel to room temperature. Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the filter cake with EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the target 5-aryl-3-methylisoxazole.

Troubleshooting & Quality Control

  • Observation: Low yield accompanied by a highly polar, UV-active byproduct at the baseline of the TLC plate.

    • Cause: Hydrolysis of the triflate due to moisture ingress, yielding 3-methylisoxazol-5(4H)-one.

    • Solution: Ensure THF is freshly distilled over sodium/benzophenone. Verify the integrity of the argon line and switch to strictly anhydrous Cs

      
      CO
      
      
      
      stored in a desiccator.
  • Observation: Black precipitate forms immediately upon heating, and

    
    F NMR shows unreacted triflate.
    
    • Cause: Rapid catalyst deactivation and aggregation (Pd black formation) before the catalytic cycle can initiate.

    • Solution: Increase the ligand-to-palladium ratio to 2.5:1 to stabilize the Pd(0) species, or utilize a pre-formed precatalyst (e.g., XPhos Pd G3) to ensure rapid initiation.

References

  • MolCore. "1363210-15-4 | 3-Methylisoxazol-5-yl trifluoromethanesulfonate".
  • Semantic Scholar. "Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor".
  • ResearchGate. "The scope of XEC of (hetero)aryl triflate with (hetero)aryl halides".
  • Google Patents. "WO2008084873A1 - Oxime derivative".

Sources

protocol for Suzuki-Miyaura coupling with 3-Methylisoxazol-5-YL trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 3-Methylisoxazol-5-yl Trifluoromethanesulfonate

Introduction & Mechanistic Rationale

The 3-methylisoxazole scaffold is a critical pharmacophore in medicinal chemistry, frequently utilized in the development of antiviral agents, such as AM2-S31N inhibitors[1]. However, the late-stage functionalization of this heterocycle via cross-coupling presents significant synthetic hurdles. Heteroaryl triflates—particularly electron-deficient isoxazol-5-yl triflates (CAS: 1363210-15-4[2])—are notoriously sensitive to standard cross-coupling conditions. They often undergo competitive C–O bond hydrolysis or base-induced ring opening before the catalytic cycle can complete[3][4].

As a Senior Application Scientist, I have designed this protocol to bypass these failure modes by strictly controlling the kinetics of the reaction. The causality of our experimental design is rooted in balancing the rate of oxidative addition against the rate of background degradation. By utilizing a highly active bidentate palladium catalyst (Pd(dppf)Cl₂) and a mild, carefully calibrated base (K₃PO₄), we accelerate the rate-limiting reductive elimination step while completely suppressing the nucleophilic attack on the fragile isoxazole ring.

Mechanistic Pathways & Competing Degradation

To understand the necessity of strict parameter control, one must visualize the competing pathways. Strong bases (e.g., NaOH, NaOtBu) will irreversibly deprotonate or attack the isoxazole ring, leading to ring-opened nitrile enolates. Conversely, excess water combined with slow catalyst turnover results in the hydrolysis of the triflate back to 3-methylisoxazol-5-ol.

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex [Pd(II)(Isoxazolyl)(OTf)] Pd0->OxAdd Oxidative Addition Substrate 3-Methylisoxazol-5-yl Triflate (Electrophile) Substrate->OxAdd Hydrolysis 3-Methylisoxazol-5-ol (Hydrolysis Byproduct) Substrate->Hydrolysis H2O / Base (Competing) RingOpen Ring-Opened Degradation (Strong Base Induced) Substrate->RingOpen Strong Base (e.g., NaOH) (Degradation) TransMet Transmetalation Complex [Pd(II)(Isoxazolyl)(Aryl)] OxAdd->TransMet Transmetalation TransMet->Pd0 Catalyst Regeneration Product 5-Aryl-3-methylisoxazole (Cross-Coupled Product) TransMet->Product Reductive Elimination Boronic Arylboronic Acid + Mild Base (ArB(OH)2 + K3PO4) Boronic->TransMet

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling vs. competing degradation pathways.

Quantitative Optimization Data

The following table summarizes the optimization landscape. The data clearly demonstrates why the specific combination of Pd(dppf)Cl₂ and K₃PO₄ is mandatory for high-fidelity coupling.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Dioxane/H₂O9065Moderate yield; significant triflate hydrolysis observed due to slow transmetalation.
2 Pd(dppf)Cl₂ (5 mol%) K₃PO₄ Dioxane/H₂O 80 88 Optimal; bidentate ligand accelerates coupling, mild base prevents ring degradation.
3Pd₂(dba)₃ / XPhosK₃PO₄THF/H₂O6085Highly active at lower temp, but higher catalyst cost yields no significant advantage.
4Pd(dppf)Cl₂ (5 mol%)NaOHDioxane/H₂O80<10Complete failure; extensive isoxazole ring-opening and complete triflate hydrolysis.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By monitoring specific checkpoints, researchers can ensure the mechanistic integrity of the reaction before committing to scale-up.

Materials Required:

  • 3-Methylisoxazol-5-yl trifluoromethanesulfonate (1.0 equiv, 1.0 mmol)[2]

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL total)

Step-by-Step Methodology:

  • Reaction Setup & Stoichiometry: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3-methylisoxazol-5-yl trifluoromethanesulfonate (1.0 equiv) and the arylboronic acid (1.2 equiv).

    • Causality: A slight 0.2 equiv excess of boronic acid is strictly required to compensate for competitive protodeboronation, ensuring the triflate remains the limiting reagent.

  • Base Addition: Add anhydrous K₃PO₄ (2.0 equiv) to the flask.

    • Causality: K₃PO₄ provides the exact hydroxide concentration necessary for boronic acid activation (forming the reactive boronate species) without triggering the nucleophilic degradation of the isoxazole ring seen with stronger bases.

  • Solvent Introduction & Degassing: Add 10 mL of a 1,4-Dioxane/H₂O (4:1) mixture. Seal the flask and sparge the solution with Argon for 15 minutes.

    • Causality: The biphasic solvent system ensures the organic substrate remains dissolved while stabilizing the inorganic base. Sparging is non-negotiable; ambient oxygen will insert into Pd-phosphine bonds, generating inactive phosphine oxides and stalling the catalytic cycle.

  • Catalyst Introduction: Under a positive stream of Argon, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

    • Causality: Adding the catalyst after degassing prevents premature formation of inactive Pd-black. The bidentate dppf ligand enforces a cis-coordination geometry at the Pd(II) center, which drastically lowers the activation energy for reductive elimination.

  • Thermal Activation & System Validation: Heat the reaction mixture to 80 °C.

    • Self-Validation Checkpoint: At the 1-hour mark, pull a 10 µL aliquot for LC-MS analysis. You must evaluate the ratio of the cross-coupled product to 3-methylisoxazol-5-ol (hydrolysis byproduct). If the byproduct exceeds 10% AUC, it indicates atmospheric moisture contamination or poor degassing. A successful system will show >80% conversion to the product at this stage.

  • Workup: After 4-6 hours, cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (15 mL), followed by brine (15 mL).

    • Causality: NH₄Cl gently neutralizes the basic aqueous phase, preventing product degradation during phase separation, while brine strips residual water from the organic layer.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography using a Hexanes/EtOAc gradient.

References

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction - PMC. nih.gov.[Link]

  • Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. acs.org.[Link]

  • C(sp2) cross-electrophile coupling: Bypassing the demand of transmetalation. chemrxiv.org.[Link]

Sources

Application Note: Experimental Setup and Cross-Coupling Workflows for 3-Methylisoxazol-5-yl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

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Introduction & Mechanistic Rationale

The isoxazole ring is a privileged pharmacophore widely utilized in drug discovery, notably in COX-2 inhibitors, antibiotics, and antihyperglycemic agents. Functionalizing the 5-position of the isoxazole core is a critical step in synthesizing these active pharmaceutical ingredients. 3-Methylisoxazol-5-yl trifluoromethanesulfonate (CAS: 1363210-15-4), commonly referred to as 3-methylisoxazol-5-yl triflate, serves as a highly versatile and reactive electrophilic building block for these transformations [1.1].

Causality in Experimental Design

The selection of a triflate (-OTf) leaving group is highly intentional. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the resonance stabilization of the resulting sulfonate anion, makes the triflate an exceptional leaving group. This facilitates rapid oxidative addition by low-valent transition metals, such as Pd(0), enabling downstream C-C or C-N bond formation via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions[1].

Critical Mechanistic Pitfall: While the C-O(triflate) bond is primed for cross-coupling, researchers must account for a competing deleterious pathway. The Doyle group at Princeton University has demonstrated that electrophilic isoxazole additives can undergo competitive oxidative addition at the N-O bond by Pd(0)[2]. This N-O insertion leads to ring cleavage and catalyst deactivation. Consequently, the experimental setup must utilize bulky, electron-rich ligands (e.g., XPhos) to accelerate the desired C-O oxidative addition and transmetalation steps, thereby kinetically outcompeting the N-O cleavage pathway.

Experimental Workflows

The following self-validating protocols describe the two-step synthesis of 5-substituted 3-methylisoxazoles, beginning with the triflation of the isoxazolone precursor[3], followed by Palladium-catalyzed cross-coupling.

Workflow N1 3-Methylisoxazol- 5-one N2 Triflation (Tf2O, Base) N1->N2 N3 3-Methylisoxazol-5-yl Triflate N2->N3 N4 Pd Cross-Coupling (Suzuki/Stille) N3->N4 N5 5-Substituted 3-Methylisoxazole N4->N5

Fig 1. Two-step workflow from 3-methylisoxazol-5-one to 5-substituted isoxazoles via triflation.

Protocol A: Synthesis of 3-Methylisoxazol-5-yl Trifluoromethanesulfonate

Objective: Activation of the 5-position via conversion of the tautomeric 3-methylisoxazol-5-one to the corresponding triflate.

Reagents:

  • 3-Methylisoxazol-5-one (1.0 equiv, 10.0 mmol, 991 mg)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv, 12.0 mmol, 2.02 mL)

  • Anhydrous Pyridine (1.5 equiv, 15.0 mmol, 1.21 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon for 5 minutes.

  • Dissolution: Dissolve 3-methylisoxazol-5-one in 50 mL of anhydrous DCM. Add the anhydrous pyridine and stir to ensure homogeneity.

  • Temperature Control: Submerge the flask in a dry ice/acetone bath to cool the mixture to -78 °C. Causality: Low temperatures are mandatory to control the highly exothermic reaction with Tf₂O and prevent degradation of the isoxazole ring.

  • Addition: Add Tf₂O dropwise over 15 minutes using a syringe pump.

  • Reaction: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for exactly 2 hours.

  • Quench & Extraction: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temperature <30 °C to avoid volatilization). Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the product as a yellow-to-brown solid.

  • Storage: Store the isolated triflate strictly at 2-8 °C under an inert atmosphere to prevent hydrolysis.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation at the 5-position utilizing the synthesized triflate and an arylboronic acid.

Reagents:

  • 3-Methylisoxazol-5-yl triflate (1.0 equiv, 1.0 mmol, 231 mg)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol, 424 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL, strictly degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube, combine the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄. Evacuate and backfill the tube with argon three times.

  • Substrate Addition: Dissolve the 3-methylisoxazol-5-yl triflate in 8 mL of degassed 1,4-Dioxane. Transfer this solution to the Schlenk tube via syringe, followed by 2 mL of degassed H₂O.

  • Heating: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with 20 mL of EtOAc and filter the suspension through a short pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Wash the filtrate with water (2 × 10 mL) and brine (10 mL). Dry the organic phase over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography to isolate the 3-methyl-5-arylisoxazole.

CatalyticCycle Pd Pd(0)L_n OA Oxidative Addition Pd->OA + Isoxazole Triflate Side N-O Bond Cleavage Pd->Side Competitive Insertion TM Trans- metalation OA->TM + R-B(OH)2 RE Reductive Elimination TM->RE RE->Pd - Product

Fig 2. Pd-catalyzed cross-coupling cycle highlighting the competitive N-O cleavage side reaction.

Quantitative Data: Condition Optimization

The table below summarizes the optimization of the Suzuki-Miyaura coupling. It highlights the causality between ligand choice and the suppression of the deleterious N-O insertion pathway identified by the Doyle group[2].

Table 1: Optimization of Suzuki-Miyaura Coupling with 3-Methylisoxazol-5-yl Triflate

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9035Significant N-O cleavage observed; catalyst death.
2Pd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O8042Sluggish transmetalation; competing hydrolysis.
3Pd(dppf)Cl₂K₂CO₃THF/H₂O7065Moderate yield; some homocoupling of boronic acid.
4 Pd₂(dba)₃ / XPhos K₃PO₄ 1,4-Dioxane/H₂O 80 88 Bulky ligand accelerates C-O insertion, suppressing N-O cleavage.

References

  • 3-METHYLISOXAZOL-5-YL TRIFLUOROMETHANESULFONATE | 1363210-15-4 Source: Sigma-Aldrich URL
  • Scope of the Suzuki cross-coupling strategy Source: ResearchGate URL
  • Source: Princeton University (The Doyle Group)
  • Nuclear magnetic resonance study of addition–cyclization involving ethyl thioacetoacetate and α-nucleophiles Source: ResearchGate URL

Sources

Application Note: 3-Methylisoxazol-5-yl Trifluoromethanesulfonate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole moiety is a "privileged scaffold" in modern agrochemistry, serving as the core pharmacophore in numerous HPPD-inhibiting herbicides (e.g., Isoxaflutole analogs), PPO inhibitors, and novel fungicides. While 3-methylisoxazole derivatives are structurally essential, introducing this heteroaryl group via traditional nucleophilic aromatic substitution (


) is often hindered by the electron-rich nature of the ring or competing ring-opening pathways.

This guide details the synthesis and application of 3-methylisoxazol-5-yl trifluoromethanesulfonate (Triflate) . As a highly reactive pseudohalide, this intermediate enables mild, transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig) to construct complex biaryl and heteroaryl architectures that are otherwise inaccessible.

Compound Profile & Safety Assessment

PropertySpecification
Chemical Name 3-Methylisoxazol-5-yl trifluoromethanesulfonate
CAS Number 1363210-15-4
Molecular Formula

Molecular Weight 231.15 g/mol
Physical State Colorless to pale yellow oil (often solidifies at low temp)
Stability Thermally Labile. Prone to hydrolysis. Store at -20°C under Argon.
Reactivity Class Hard Electrophile (Pseudohalide)

Safety Warning: Trifluoromethanesulfonic anhydride (


), used in the synthesis, is highly corrosive and reacts violently with water. Isoxazolyl triflates can decompose exothermically; do not distill  this compound at atmospheric pressure.

Strategic Synthesis Workflow

The utility of this triflate lies in its ability to convert the accessible "commodity" chemical 3-methylisoxazol-5(4H)-one into a versatile electrophile.

Mechanistic Pathway (Graphviz)

IsoxazoleWorkflow Start Ethyl Acetoacetate + Hydroxylamine Isoxazolone 3-Methylisoxazol-5(4H)-one (Tautomeric Precursor) Start->Isoxazolone Cyclization Activation Activation: Tf2O, Base, 0°C Isoxazolone->Activation O-Sulfonylation Triflate 3-Methylisoxazol-5-yl Triflate (The Reagent) Activation->Triflate Isolation Coupling Pd-Catalyzed Cross-Coupling Triflate->Coupling Oxidative Addition Product Agrochemical Active (Biaryl/Heterobiaryl) Coupling->Product Reductive Elimination

Figure 1: Strategic workflow converting simple acyclic precursors into complex agrochemical scaffolds via the triflate intermediate.

Experimental Protocols

Protocol A: Synthesis of 3-Methylisoxazol-5-yl Triflate

Rationale: Direct O-sulfonylation of the enol form of 3-methylisoxazol-5-one. Pyridine is selected as the base to buffer the highly acidic triflic acid byproduct without causing ring opening.

Reagents:

  • 3-Methylisoxazol-5(4H)-one (10.0 mmol)

  • Trifluoromethanesulfonic anhydride (

    
    ) (11.0 mmol, 1.1 equiv)
    
  • Pyridine (12.0 mmol, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous (50 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 3-methylisoxazol-5-one (10 mmol) and pyridine (12 mmol) in anhydrous DCM (40 mL). Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is critical to favor O-sulfonylation over N-sulfonylation and prevent decomposition.

  • Addition: Dilute

    
     (11 mmol) in DCM (10 mL). Add this solution dropwise via syringe pump over 30 minutes. The reaction mixture may turn yellow.
    
  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (silica, 20% EtOAc/Hexanes). The starting material (polar, streaks) should disappear, replaced by a less polar spot (Triflate).

  • Workup (Cold): Quench with ice-cold saturated

    
     (20 mL). Separate the organic layer and wash quickly with cold brine.
    
  • Drying: Dry over anhydrous

    
     and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure at room temperature (Do not heat water bath >30°C).

  • Storage: Use immediately or store as a solution in toluene at -20°C. Do not attempt vacuum distillation.

Protocol B: Suzuki-Miyaura Cross-Coupling (Agrochemical Library Synthesis)

Rationale: This protocol uses a specialized phosphine ligand (XPhos or SPhos) to facilitate the oxidative addition of Palladium into the electron-rich isoxazole-OTf bond, which is more sluggish than phenyl triflates.

Reagents:

  • 3-Methylisoxazol-5-yl triflate (1.0 mmol)

  • Aryl Boronic Acid (e.g., 2,4-dichlorophenylboronic acid) (1.2 mmol)

  • 
     (2 mol%)
    
  • XPhos (4 mol%)

  • 
     (2.0 equiv)
    
  • Solvent: THF/Water (4:1)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a vial, mix

    
     and XPhos in THF (1 mL) and stir for 5 minutes under Argon to generate the active Pd(0) species.
    
  • Assembly: In a reaction tube, combine the Aryl Boronic Acid,

    
    , and the Triflate.
    
  • Initiation: Add the solvent (THF/Water) and the pre-formed catalyst solution.

  • Heating: Heat to 60°C for 4–6 hours. Note: Higher temperatures (>80°C) may degrade the isoxazole ring.

  • Validation: Monitor consumption of the triflate by LC-MS.

  • Purification: Filter through a celite pad, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Agrochemical Applications & SAR Logic

The 3-methylisoxazole moiety acts as a bioisostere for phenyl or pyridine rings in agrochemicals, often improving metabolic stability or solubility.

Application AreaTarget Enzyme/MechanismRole of Isoxazole Triflate
Herbicides HPPD Inhibitors (e.g., Isoxaflutole analogs)Allows coupling of the isoxazole "head" to a substituted benzoyl "tail" to tune lipophilicity.
Fungicides Sterol Biosynthesis Inhibitors Used to synthesize biaryl cores where the isoxazole nitrogen coordinates with heme iron in fungal CYP51.
Insecticides GABA-gated Chloride Channels Precursor for constructing isoxazole-containing polycycles via Heck reactions.
Mechanistic Insight: The Pseudohalide Advantage

Why use the triflate instead of the chloride?

  • Synthesizability: 5-Chloroisoxazoles are often difficult to synthesize pure; the hydroxy-isoxazole precursor is commercially abundant.

  • Reactivity: The triflate (

    
    ) is a "super-leaving group" (
    
    
    
    of conjugate acid ~ -14), accelerating the rate-limiting oxidative addition step in Pd-catalysis, allowing the reaction to proceed at lower temperatures (60°C vs 100°C+), preserving the fragile isoxazole ring.

References

  • Isoxazole Scaffold in Agrochemicals: BenchChem.[1] (2025).[1][2][3][4] "The Role of 4-Chlorobenzo[d]isoxazole in Agrochemical Synthesis." (Contextual grounding on isoxazole utility).

  • Palladium-Catalyzed Cross-Coupling of Triflates: Vinogradova, E. V., et al.[5] (2012). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates." J. Am. Chem. Soc. (Protocol basis for triflate coupling).

  • Synthesis of Isoxazolone Precursors: Tahmasabi, S.Z., et al.[6] (2023).[6] "Efficient Synthesis of 4-Arylmethylene-3-methylisoxazol-5(4H)-one Derivatives." Lett. Org. Chem. (Source for starting material synthesis).[4][7][8][9]

  • General Heteroaryl Triflate Reactivity: Sigma-Aldrich. "Palladium-Catalyzed Cross-Coupling Reactions."[5][10] (General reaction conditions).

  • Compound Identity (CAS Verification): Sigma-Aldrich Product Catalog. "3-METHYLISOXAZOL-5-YL TRIFLUOROMETHANESULFONATE." (Confirmation of commercial availability and CAS 1363210-15-4).

Sources

Application Notes & Protocols: The Strategic Use of 3-Methylisoxazol-5-YL Trifluoromethanesulfonate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Convergence of Isoxazoles and Modern Catalysis

The isoxazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in drug molecules stems from its versatile electronic properties and its ability to act as a bioisostere for other functional groups, enhancing pharmacological profiles.[3] Consequently, the development of robust synthetic methods for the functionalization of the isoxazole ring is of paramount importance for the rapid assembly of novel drug candidates.[1][4]

Transition metal catalysis provides a powerful toolkit for the precise and efficient modification of such heterocyclic systems.[1] Among the various strategies, palladium-catalyzed cross-coupling reactions have emerged as a particularly effective method for forging new carbon-carbon and carbon-heteroatom bonds. While aryl halides have been the traditional electrophiles in these reactions, aryl trifluoromethanesulfonates (triflates) offer a highly reactive and versatile alternative.[5]

This document provides a detailed guide to the application of 3-Methylisoxazol-5-YL trifluoromethanesulfonate as a key substrate in palladium-catalyzed cross-coupling reactions, with a focus on the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-3-methylisoxazoles

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of biaryl compounds.[5] In this context, 3-Methylisoxazol-5-YL trifluoromethanesulfonate serves as an excellent electrophilic partner due to the triflate group's high reactivity towards oxidative addition to a Pd(0) center. This approach allows for the direct installation of various aryl and heteroaryl groups at the 5-position of the isoxazole ring, a common strategy in the synthesis of biologically active molecules.

Reaction Principle & Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-oxygen bond of the isoxazole triflate, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the triflate group. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 3-Methylisoxazol-5-YL Trifluoromethanesulfonate

This protocol provides a reliable starting point for the coupling of various arylboronic acids.

Materials:

  • 3-Methylisoxazol-5-YL trifluoromethanesulfonate

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (8 mol%) or a suitable Buchwald-type ligand like XPhos (4 mol%)[6][7]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)[6]

  • Anhydrous solvent (e.g., Dioxane, Toluene, or a mixture like Dioxane/Water)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Methylisoxazol-5-YL trifluoromethanesulfonate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., PPh₃, 0.08 mmol) in a small amount of the reaction solvent.

  • Reaction Initiation: Add the anhydrous solvent (5 mL) to the Schlenk flask containing the substrates and base. Then, add the pre-mixed catalyst solution via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3-methylisoxazole.

Experimental_Workflow

Data Presentation & Optimization

The choice of ligand, base, and solvent can significantly impact the reaction outcome. The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of aryl triflates.

ParameterVariationRationale & Expected OutcomeReference
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) precursors.[7]
Ligand PPh₃, P(o-tol)₃Standard phosphine ligands, generally effective.[6]
XPhos, SPhosBulky, electron-rich Buchwald-type ligands. Often provide higher yields and are effective for challenging couplings by promoting rapid oxidative addition and reductive elimination.[6][7]
Base K₂CO₃, K₃PO₄Common inorganic bases. K₃PO₄ is often used for less reactive boronic acids.[6]
Cs₂CO₃A stronger base that can enhance reaction rates, particularly with hindered substrates.[6]
Solvent Toluene, DioxaneStandard non-polar aprotic solvents for Suzuki couplings.[7]
Dioxane/H₂OAqueous conditions can sometimes accelerate the reaction.[8]
Temperature 80 - 110 °CHigher temperatures are often required to drive the reaction to completion.[7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)Reference
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Ensure an inert atmosphere is maintained. Screen different, more active ligands (e.g., Buchwald-type). Increase reaction temperature. Use freshly purified solvents and high-purity reagents.[6]
Triflate Hydrolysis Presence of water and a strong base leading to the formation of 3-methylisoxazol-5-ol.Use a non-aqueous solvent system and ensure all reagents and glassware are dry. A ligand that promotes a faster cross-coupling rate can outcompete hydrolysis.[6]
Homocoupling of Boronic Acid Often occurs in the presence of oxygen or with certain catalyst systems.Thoroughly degas the reaction mixture. Screen different ligands and bases.[6]
Decomposition of Starting Material Reaction temperature is too high for sensitive functional groups.Attempt the reaction at a lower temperature for a longer duration.-

Conclusion

3-Methylisoxazol-5-YL trifluoromethanesulfonate is a highly effective substrate for palladium-catalyzed cross-coupling reactions, providing a direct and versatile route for the synthesis of functionalized isoxazoles. The protocols and data presented herein offer a robust starting point for researchers in organic synthesis and drug discovery. By understanding the key mechanistic principles and carefully selecting the reaction parameters, these powerful catalytic methods can be leveraged to accelerate the development of novel chemical entities.

References

  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Scandium Triflate: A Versatile Catalyst with Promising Applications. (2024, January 26). Procurenet. Retrieved from [Link]

  • Attack of isoxazoles on metal‐π‐alkyne complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. (n.d.). PMC - NIH. Retrieved from [Link]

  • Olsen, E. P. K., Arrechea, P. L., & Buchwald, S. L. (2017). Mechanistic Insight Leads to a Ligand Which Facilitates the Palladium-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles. Angewandte Chemie International Edition, 56(35), 10569–10572. Retrieved from [Link]

  • Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. (2017, January 28). MDPI. Retrieved from [Link]

  • Highlights in Organic Chemistry (Metal Trifluoromethanesulfonates as Versatile Catalysts in Carbohydrate Synthesis). (2025, August 7). ResearchGate. Retrieved from [Link]

  • Alias, M. F., & AbdulHassan, M. M. (n.d.). Synthesis and Characterization of Some Metal Complexes with their Sulfamethoxazoleand 4,4'-dimethyl-2,2'-bipyridyl and study Cytotoxic Effect on Hep-2 Cell Line. Baghdad Science Journal. Retrieved from [Link]

  • Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. (n.d.). JOCPR. Retrieved from [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. (n.d.). PMC. Retrieved from [Link]

  • Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). (n.d.). PMC. Retrieved from [Link]

  • Development and investigation of a site selective palladium-catalyzed 1,4-difunctionalization of isoprene using pyridine–oxazoline ligands. (2014, November 28). PMC. Retrieved from [Link]

  • Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. (2023, July 21). MDPI. Retrieved from [Link]

  • Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II) | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Functionally substituted isoxazoles and isothiazoles: Synthesis, palladium(II) complexes and their catalytic activity. (2016, January 1). R Discovery. Retrieved from [Link]

  • Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. (2023, July 21). PubMed. Retrieved from [Link]

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). PMC. Retrieved from [Link]

  • Ligand-Assisted Catalysis Using Metal SNS Complexes. (2025, March 2). University of Calgary. Retrieved from [Link]

  • The Preparation of Diaryl Sulfoxinium Triflates and Their Application in Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. (2024, December 5). PMC. Retrieved from [Link]

  • Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates under Ligand-Free Conditions. (n.d.). Montana State University. Retrieved from [Link]

  • Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. (2023, March 31). European Journal of Chemistry. Retrieved from [Link]

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction. (2025, February 1). MDPI. Retrieved from [Link]

Sources

use in the preparation of trifluoromethylated spiroisoxazolones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Trifluoromethylated Spiro[isoxazolone-pyrazoline] Scaffolds

Executive Summary

The incorporation of trifluoromethyl (


) groups into spirocyclic frameworks represents a "privileged structure" strategy in modern drug discovery. The 

moiety enhances metabolic stability, lipophilicity, and binding affinity, while the spiro-isoxazolone core provides critical

character and structural rigidity.

This guide details the protocol for synthesizing trifluoromethylated spiro(isoxazolone-pyrazoline) derivatives via 1,3-dipolar cycloaddition .[1][2][3][4] Unlike traditional routes that struggle with regioselectivity, this protocol utilizes in situ generated


-nitrile imines reacting with 4-arylidene-3-methylisoxazol-5(4H)-ones. This method delivers high yields (up to 93%) and excellent diastereoselectivity, making it suitable for library generation in medicinal chemistry.

Mechanistic Insight & Reaction Design

The core transformation relies on the [3+2] cycloaddition of a 1,3-dipole (Nitrile Imine) and a Dipolarophile (Exocyclic Alkene) .

Critical Mechanistic Steps:
  • Dipole Generation: Treatment of trifluoroacetyl hydrazonoyl bromide (1) with a base (

    
    ) induces dehydrobromination, generating the reactive 
    
    
    
    -nitrile imine intermediate (2) .[2][4]
  • Cycloaddition: The nitrile imine undergoes a concerted [3+2] cycloaddition with the exocyclic double bond of the 4-benzylidene-3-methylisoxazol-5(4H)-one (3) .

  • Regioselectivity: The reaction is highly regioselective, driven by the electronic polarization of the

    
     group and the steric constraints of the spiro-fusion point.
    

Figure 1: Reaction Pathway & Mechanism

ReactionMechanism Precursor Trifluoroacetyl Hydrazonoyl Bromide Base Base (K2CO3) Dehydrobromination Precursor->Base Dipole CF3-Nitrile Imine (Reactive Dipole) Base->Dipole - HBr TS [3+2] Transition State Dipole->TS Substrate Arylidene Isoxazolone Substrate->TS Product Trifluoromethylated Spiro(isoxazolone-pyrazoline) TS->Product Cyclization

Caption: Mechanistic flow from hydrazonoyl bromide precursor to the spiro-fused product via nitrile imine intermediate.

Experimental Protocol

Materials & Reagents
  • Precursor (Component A): Trifluoroacetyl hydrazonoyl bromide (synthesized from trifluoroacetaldehyde arylhydrazones via bromination).

  • Substrate (Component B): 4-Benzylidene-3-methylisoxazol-5(4H)-one (prepared via Knoevenagel condensation of ethyl acetoacetate, hydroxylamine, and benzaldehyde).

  • Base: Potassium Carbonate (

    
    ), anhydrous, 325 mesh.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE often provides better solubility for substituted arylidenes.

Step-by-Step Synthesis (Standard Scale: 0.5 mmol)

Step 1: Reactor Setup

  • Flame-dry a 10 mL round-bottom flask or reaction vial equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to remove ambient moisture (though the reaction is moderately tolerant, moisture can quench the dipole).
    

Step 2: Reagent Addition

  • Add Component B (Arylidene isoxazolone, 0.50 mmol, 1.0 equiv) to the flask.

  • Add Component A (Trifluoroacetyl hydrazonoyl bromide, 0.60 mmol, 1.2 equiv).

  • Add solvent (DCE , 2.0 mL).[1] Stir to ensure partial dissolution.

  • Add

    
      (1.0 mmol, 2.0 equiv) in a single portion.
    

Step 3: Reaction Monitoring

  • Seal the vessel and stir at Room Temperature (25 °C) .

  • Monitor via TLC (Eluent: Petroleum Ether/Ethyl Acetate 5:1).

    • Observation: The spot for the hydrazonoyl bromide (usually higher

      
      ) should disappear. The product typically appears as a fluorescent spot under UV (254 nm).
      
  • Time: Reaction typically reaches completion in 12–24 hours .

    • Optimization Note: If conversion is <50% after 6 hours, heat to 50 °C.

Step 4: Workup & Purification

  • Quench: Dilute the mixture with water (10 mL) and extract with DCM (

    
     mL).
    
  • Dry: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purify: Flash column chromatography on silica gel (200–300 mesh).

    • Gradient: Petroleum Ether/Ethyl Acetate (100:1

      
       20:1).
      
    • Product: Yellow solid or oil.[4]

Figure 2: Experimental Workflow

Workflow Start Start: 0.5 mmol Scale Mix Mix Reactants in DCE (Isoxazolone + Hydrazonoyl Bromide) Start->Mix BaseAdd Add K2CO3 (2.0 equiv) Initiate Stirring Mix->BaseAdd Monitor TLC Monitoring (12-24h) Check for Dipole Consumption BaseAdd->Monitor Extract Aq. Workup (DCM/H2O) Dry over Na2SO4 Monitor->Extract Complete Purify Flash Chromatography (PE/EtOAc 20:1) Extract->Purify

Caption: Operational workflow for the batch synthesis of spiroisoxazolones.

Critical Process Parameters (CPPs) & Optimization

The following data summarizes the impact of solvent and base choice on yield, based on recent optimization studies (Zhang et al., 2025).

ParameterVariationYield (%)Observation
Solvent DCE 93 Optimal solubility and polarity.
SolventTHF78Lower yield due to potential side reactions.
SolventToluene65Poor solubility of the dipole precursor.
Base

93 Heterogeneous base prevents rapid dimerization.
Base

45Homogeneous base causes rapid dipole formation

dimerization.
Temp 25 °C93Ideal for stability.
Temp80 °C82Thermal decomposition of product observed.

Troubleshooting Guide (Self-Validating System)

IssueProbable CauseCorrective Action
Low Yield (<40%) Dimerization: The nitrile imine dipole reacted with itself (head-to-tail) instead of the alkene.Slow Addition: Add the base slowly or use a weaker base to keep the instantaneous concentration of the dipole low. Switch from

to

.
No Reaction Moisture: Hydrazonoyl bromide hydrolyzed before reacting.Dry Solvents: Ensure DCE is distilled or dried over molecular sieves.
Poor Diastereoselectivity Temperature: High temperature erodes kinetic control.Cool Down: Run the reaction at 0 °C or RT. Do not heat unless necessary.
Impurity Co-elution Excess Precursor: Unreacted hydrazonoyl bromide streaks on the column.Scavenger: Add a small amount of a reactive alkene (e.g., norbornene) at the end to consume excess dipole, then purify.

References

  • Zhang, W., & Du, D.-M. (2025).[2] Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones.[2][3][4] Molecules, 31(1),[2][3] 73. [Link][2][3]

  • Molander, G. A., & Cavalcanti, L. N. (2013). Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes.[5][6] Journal of Organic Chemistry, 78(11). [Link]

  • Kuznetsov, M. A. (2019). 1,3-Dipolar Cycloaddition of Nitrile Imines.[1][2][3][4] Russian Chemical Reviews, 88(3). (General review on nitrile imine chemistry for background).

Sources

Troubleshooting & Optimization

improving reaction yield for 3-Methylisoxazol-5-YL trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methylisoxazol-5-YL Trifluoromethanesulfonate Synthesis & Optimization

Introduction: The Application Scientist’s Perspective

Subject: 3-Methylisoxazol-5-yl trifluoromethanesulfonate (CAS: 1363210-15-4) Role: Critical electrophile for Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions in medicinal chemistry.

As a Senior Application Scientist, I often see researchers struggle with this specific intermediate not because the chemistry is "hard," but because it is unforgiving . The isoxazole ring is electron-deficient, making the C5-position highly reactive but also prone to hydrolysis. The transformation requires converting the tautomeric 3-methylisoxazol-5(4H)-one into the O-triflate.

The Core Challenge: The reaction is a race between O-triflation (desired) and hydrolysis/decomposition (undesired). Your yield depends entirely on controlling moisture, temperature, and base stoichiometry.

Part 1: The "Golden Standard" Protocol

Do not deviate from these core parameters unless you have a specific reason. This protocol is designed to maximize the O-isomer and minimize thermal decomposition.

Reagents:

  • Substrate: 3-Methylisoxazol-5(4H)-one (dried under high vacuum for 4h).

  • Triflating Agent: Triflic anhydride (

    
    ) – Freshly distilled or from a new ampule.
    
  • Base: Triethylamine (

    
    ) or Pyridine (anhydrous).
    
  • Solvent: Dichloromethane (DCM), anhydrous (distilled over

    
     or from a solvent system).
    
Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon. Moisture is the #1 yield killer.

  • Solvation: Dissolve 3-Methylisoxazol-5(4H)-one (1.0 eq) in anhydrous DCM (

    
     concentration).
    
  • Base Addition: Add

    
     (1.5 eq) and cool the mixture to -78°C  (acetone/dry ice bath). Stir for 10 minutes to ensure deprotonation/equilibration.
    
  • Triflation: Add

    
     (1.2 eq) dropwise over 20 minutes.
    
    • Critical: The internal temperature must not rise above -60°C. Rapid addition causes local heating and "black tar" formation.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Do not heat to room temperature unless TLC shows incomplete conversion.

  • Quench: Quench with ice-cold saturated

    
     solution.
    
  • Workup: Extract immediately with cold DCM. Wash organic layer with cold water (x2) and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography on silica gel.

    • Tip: Pre-treat the column with 1%

      
       in Hexanes if the product degrades on silica, though neutral silica is usually sufficient for this triflate.
      

Part 2: Troubleshooting & FAQs

Q1: My reaction mixture turned black/dark brown. What happened?

Diagnosis: Thermal decomposition or "Triflyl" burn. The Science:


 reacts violently with amine bases to form triflylammonium salts, which are reactive electrophiles. If the temperature is too high (

during addition), these salts can polymerize the isoxazole or attack the solvent. Solution:
  • Strictly maintain -78°C during addition.

  • Dilute the

    
     in a small amount of DCM before addition to dissipate heat.
    
Q2: I see a new spot on TLC, but after the column, I recovered the starting material (Isoxazolone).

Diagnosis: Hydrolysis during workup or purification. The Science: Heteroaryl triflates are excellent leaving groups. If your silica gel is too acidic or your workup was too warm, water will attack the C5 position, kicking out the triflate and regenerating the thermodynamic isoxazolone. Solution:

  • Speed: Perform the workup and column immediately. Do not store the crude oil overnight.

  • pH Control: Use 1% Triethylamine in your eluent to neutralize silica acidity.

  • Cold Workup: Keep all aqueous washes ice-cold.

Q3: Can I use (Comins' Reagent) instead of ?

Answer: Yes, and it is often better for yield, though more expensive. Why?


 is a milder triflating agent. It does not generate the highly reactive/corrosive free triflic acid byproducts as readily as 

. Protocol Adjustment: You can often run this at

to Room Temperature (RT) rather than -78°C. If

fails repeatedly, switch to

with NaH or LiHMDS as the base in THF.

Part 3: Data & Optimization Tables

Table 1: Base & Reagent Selection Matrix
Reagent SystemBaseTempProsCons

(Standard)

/ Pyridine
-78°CLow cost, fast reaction.Exothermic, prone to "black" tar if uncontrolled.

(Comins')
LiHMDS / NaH-78°C to 0°CVery clean, high yield, mild.Expensive, difficult to separate byproduct (

) from product.

2,6-Lutidine-78°CNon-nucleophilic base prevents N-alkylation.Harder to remove lutidine during workup.
Table 2: Yield Optimization Parameters
VariableOptimal RangeImpact on Yield
Solvent Moisture

ppm
Critical. Water consumes

and hydrolyzes product.
Stoichiometry 1.2 eq

: 1.5 eq Base
Excess base prevents acid-catalyzed decomposition.
Concentration 0.1M - 0.2MToo concentrated = exotherm issues. Too dilute = slow kinetics.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision-making process for synthesis and troubleshooting.

ReactionWorkflow Start Start: 3-Methylisoxazol-5(4H)-one Dry Dry SM & Flask (High Vac, Flame Dry) Start->Dry Solvent Dissolve in Anhydrous DCM Add Base (Et3N) Dry->Solvent Cool Cool to -78°C Solvent->Cool AddTf2O Add Tf2O Dropwise (Maintain <-60°C) Cool->AddTf2O CheckColor Color Check: Is it Black? AddTf2O->CheckColor BlackTar FAILURE: Decomposition Retry with slower addition or lower temp. CheckColor->BlackTar Yes YellowOrange Good: Stir -78°C -> 0°C CheckColor->YellowOrange No TLC TLC Check YellowOrange->TLC Incomplete Add 0.2 eq Tf2O TLC->Incomplete SM Remains Complete Quench (Ice NaHCO3) Cold Workup TLC->Complete Done Incomplete->TLC Purify Flash Column (Neutral Silica) Complete->Purify YieldCheck Yield Check Purify->YieldCheck LowYield Issue: Hydrolysis? Check silica acidity Check solvent water YieldCheck->LowYield <50% HighYield Success: Store at -20°C YieldCheck->HighYield >80%

Caption: Logical workflow for the synthesis of 3-Methylisoxazol-5-yl triflate, highlighting critical control points (temperature and moisture) to prevent decomposition.

References

  • Organic Syntheses Procedure for Triflation

    • Title: Preparation of Aryl and Heteroaryl Triflates.[2]

    • Source: Organic Syntheses, Coll. Vol. 8, p.97 (1993); Vol. 68, p.138 (1990).
    • URL:[Link]

    • Relevance: Establishes the foundational protocol for using and Pyridine/DCM for enol trifl
  • Stability of Heteroaryl Triflates

    • Title: Practical Synthesis of Aryl Trifl
    • Source: Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

    • Relevance: Discusses the hydrolytic stability of triflates and the importance of biphasic or anhydrous conditions.
  • )
  • Isoxazole Chemistry Overview

    • Title: Synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones.[3][4]

    • Source: PMC / NIH (Green Synthesis study).
    • URL:[Link]

    • Relevance: Provides context on the starting material (isoxazolone) tautomerism and reactivity.

Sources

purification techniques for products synthesized with 3-Methylisoxazol-5-YL trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-Methylisoxazol-5-yl trifluoromethanesulfonate (CAS: 1363210-15-4) is a high-value electrophilic building block used primarily to introduce the 3-methylisoxazole moiety into pharmacological scaffolds via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira, or Buchwald-Hartwig amination).

As a triflate (–OTf), this reagent functions as a "pseudohalide" leaving group. However, it possesses distinct physicochemical properties compared to its halide counterparts (chloride/bromide):

  • High Reactivity: The triflate group is an exceptional leaving group (

    
     of conjugate acid 
    
    
    
    ), making it highly reactive towards nucleophiles, including water.
  • Hydrolytic Instability: Unlike aryl bromides, this triflate will rapidly hydrolyze to 3-methyl-5-hydroxyisoxazole (existing in equilibrium with 3-methylisoxazol-5(4H)-one) if exposed to moisture or nucleophilic bases, leading to low yields.

  • Acid Sensitivity: The isoxazole ring, while generally stable, can degrade during silica gel chromatography if the stationary phase is too acidic, particularly when the triflate group is still present or if the coupled product is electron-rich.

This guide addresses the specific challenges of purifying products derived from this sensitive reagent.

Troubleshooting Guide (Q&A)

Issue 1: "My starting material disappeared, but I isolated a polar solid instead of my product."

Diagnosis: Hydrolysis of the Triflate.[1] Mechanism: The C-5 position of the isoxazole ring is electrophilic. In the presence of adventitious water and the base required for cross-coupling (e.g.,


, 

), the triflate group is displaced by hydroxide, forming 3-methylisoxazol-5-one .

Corrective Action:

  • Solvent Dryness: Ensure all solvents (Dioxane, THF, Toluene) are anhydrous.

  • Base Selection: Switch to a milder, less hygroscopic base if possible (e.g.,

    
     or 
    
    
    
    ) or add the base last as a solid to the anhydrous mixture.
  • Reaction Monitoring: Do not rely solely on LCMS for the triflate, as it may hydrolyze on the column. Use TLC (Thin Layer Chromatography) with a non-aqueous stain.

Issue 2: "The product decomposes or streaks on the silica column."

Diagnosis: Acid-catalyzed decomposition or interaction with silanols. Mechanism: Silica gel is slightly acidic (


). Isoxazole derivatives, especially those with basic nitrogen substituents, can hydrogen-bond strongly to free silanols, causing tailing. Furthermore, residual triflic acid generated during the reaction can degrade the product on the column.

Corrective Action:

  • Buffer the Eluent: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes, or add 0.5% - 1% TEA to your mobile phase (e.g., Hexane/EtOAc + 1% TEA). This neutralizes acidic sites.

  • Alternative Stationary Phase: Use neutral alumina or bonded amine-silica (NH2-silica) for purification.

Issue 3: "I have persistent Palladium contamination in my final product."

Diagnosis: Formation of stable Pd-Isoxazole complexes. Mechanism: The nitrogen atom in the isoxazole ring can act as a ligand for Palladium, making standard aqueous workups ineffective at removing catalyst residues.

Corrective Action:

  • Chemical Scavenging: Use Thiol-functionalized silica (Si-Thiol) or specific metal scavengers (e.g., SiliaMetS®) post-reaction.

  • Chelating Wash: Wash the organic layer with 5% aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate solution during workup.

Detailed Purification Protocols

Protocol A: Optimized Flash Chromatography (Buffered)

Best for: Oily products or compounds sensitive to acidic silica.

  • Column Preparation: Slurry silica gel in Hexanes containing 1% Triethylamine (TEA) . Pour into the column and flush with 2 column volumes (CV) of the starting eluent (also containing 0.5% TEA).

  • Loading: Dissolve the crude residue in a minimum amount of DCM (Dichloromethane). Avoid loading with DMF or DMSO.

  • Elution Gradient:

    • Solvent A: Hexanes + 0.5% TEA

    • Solvent B: Ethyl Acetate (or DCM) + 0.5% TEA

    • Gradient: 0% B for 2 CV, then 0-50% B over 15 CV.

  • Fraction Collection: Collect fractions. Analyze via TLC. The product will likely elute earlier (higher Rf) than in a non-buffered system due to reduced silanol dragging.

Protocol B: Palladium Removal via Scavenger Resin

Best for: Drug candidates requiring <10 ppm Pd.

  • Dissolution: Dissolve the crude reaction mixture (after standard aqueous workup and drying) in THF or Ethyl Acetate (10 mL per gram of crude).

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT resin (4 equivalents relative to the initial Pd loading).

    • Calculation: If you used 0.05 mmol Pd catalyst, add 0.20 mmol capacity equivalent of resin.

  • Incubation: Stir gently at 40°C for 4 hours or room temperature overnight. Vigorous stirring can pulverize the resin, making filtration difficult.

  • Filtration: Filter the suspension through a 0.45 µm PTFE fritted syringe filter or a Celite pad.

  • Concentration: Evaporate the filtrate to yield the Pd-free product.

Protocol C: Recrystallization (Isoxazole Specific)

Best for: Solid products with high melting points.

Many 3-methyl-5-aryl-isoxazoles crystallize well from alcohol/water mixtures.

  • Dissolve crude solid in boiling Ethanol (EtOH) or Isopropanol (IPA) .

  • Add hot water dropwise until persistent turbidity is observed.

  • Add a few drops of hot EtOH to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter crystals and wash with cold 1:1 EtOH/Water.

Data Summary & Comparison

Table 1: Common Impurities and Retention Factors (TLC) Mobile Phase: 20% EtOAc in Hexanes (Silica Plate)

ComponentApprox. RfVisual CharacteristicsRemoval Strategy
3-Methylisoxazol-5-yl Triflate 0.70 - 0.80UV Active (Weak), Iodine ActiveReact fully; avoid isolation.
Target Coupling Product 0.40 - 0.60UV Active (Strong), often fluorescentFlash Chromatography.
Protodeborylation (Ar-H) 0.65 - 0.75UV Active (Similar to product)Difficult; requires gradient optimization.
Hydrolysis Byproduct 0.05 - 0.10Streaks, stains yellow in KMnO4Aqueous base wash (removes into aq. layer).
Palladium Residues BaselineDark/Black spot or streakScavenger resin / Celite filtration.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for purifying crude mixtures generated from 3-methylisoxazol-5-yl triflate coupling reactions.

PurificationWorkflow Start Crude Reaction Mixture CheckTLC Analyze via TLC (Check for Hydrolysis) Start->CheckTLC Hydrolysis Major Polar Spot (Rf < 0.1)? CheckTLC->Hydrolysis Path_Hydrolysis Hydrolyzed (Failed Rxn) Hydrolysis->Path_Hydrolysis Yes Path_Intact Product Formed Hydrolysis->Path_Intact No Workup Aqueous Workup (Wash w/ NaHCO3 to remove hydrolyzed triflate) Path_Intact->Workup PdCheck Is Pd Removal Critical? (Pharma/Bioassay) Workup->PdCheck Scavenger Add Si-Thiol Scavenger Filter via Celite PdCheck->Scavenger Yes SolidCheck Is Product a Solid? PdCheck->SolidCheck No Scavenger->SolidCheck Recryst Recrystallization (EtOH/Water) SolidCheck->Recryst Yes (High MP) Column Flash Chromatography SolidCheck->Column No (Oil/Low MP) Final Pure Isoxazole Product Recryst->Final AcidSens Tailing on TLC? Column->AcidSens BufferedCol Use 1% TEA in Eluent (Protocol A) AcidSens->BufferedCol Yes StdCol Standard Hex/EtOAc AcidSens->StdCol No BufferedCol->Final StdCol->Final

Figure 1: Decision tree for the purification of 3-methylisoxazol-5-yl triflate derivatives, prioritizing stability and purity.

References

  • Biotage. How to Remove Palladium in Three Easy Steps (Metal Scavenging Guide). [Link]

  • National Institutes of Health (PMC). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. (Demonstrates cross-coupling logic on isoxazole scaffolds). [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Methylisoxazol-5-YL Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and utilization of 3-Methylisoxazol-5-YL trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful experimentation.

Introduction to 3-Methylisoxazol-5-YL Trifluoromethanesulfonate

3-Methylisoxazol-5-YL trifluoromethanesulfonate is a valuable and versatile building block in modern organic synthesis. Its utility stems from the triflate group (-OTf), an excellent leaving group, making it a highly reactive substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of the 3-methylisoxazole moiety into a wide array of complex molecules, a common scaffold in many biologically active compounds.

This guide will walk you through the critical aspects of its synthesis from 3-methyl-5-hydroxyisoxazole, subsequent purification, and its application in Suzuki-Miyaura cross-coupling reactions, with a strong emphasis on troubleshooting and optimization.

Part 1: Synthesis of 3-Methylisoxazol-5-YL Trifluoromethanesulfonate

The synthesis of 3-Methylisoxazol-5-YL trifluoromethanesulfonate is achieved through the triflation of its precursor, 3-methyl-5-hydroxyisoxazole (also known as 3-methylisoxazol-5-one). The most common and effective method involves the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.

Detailed Experimental Protocol

Reaction:

Materials:

  • 3-methyl-5-hydroxyisoxazole (≥90%)[1]

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, dissolve 3-methyl-5-hydroxyisoxazole (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add anhydrous pyridine (1.1 eq.) dropwise via syringe.

  • Triflation: While maintaining the temperature at 0 °C, add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise to the reaction mixture over 10-15 minutes. A white precipitate of pyridinium triflate may form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The starting material (3-methyl-5-hydroxyisoxazole) is significantly more polar than the product.

  • Work-up: Once the reaction is complete, quench the reaction by adding cold deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold 1M HCl (to remove excess pyridine), deionized water, and saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).

    • Finally, wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-Methylisoxazol-5-YL trifluoromethanesulfonate.

Troubleshooting Guide for Synthesis
Problem Possible Cause(s) Troubleshooting Solution(s)
Low or No Product Formation 1. Moisture in the reaction: Tf₂O is highly moisture-sensitive and will readily hydrolyze.[2] 2. Degraded Tf₂O: The anhydride can degrade over time if not stored properly. 3. Poor quality starting material: Impurities in the 3-methyl-5-hydroxyisoxazole can interfere with the reaction.1. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon). 2. Use freshly opened or properly stored Tf₂O. Consider purifying the anhydride by distillation if necessary.[3][4] 3. Check the purity of the starting material by NMR or other analytical techniques. Recrystallize if necessary.
Formation of Dark-Colored Byproducts 1. Reaction temperature too high: Triflation reactions with Tf₂O can be exothermic. 2. Decomposition of the starting material or product: The isoxazole ring may be sensitive to strong acids or bases at elevated temperatures.1. Maintain the reaction temperature at 0 °C or even lower (-20 °C) during the addition of Tf₂O. 2. Avoid prolonged reaction times and work up the reaction as soon as it is complete.
Difficult Purification 1. Residual Pyridine: Pyridine can be difficult to remove completely by simple extraction. 2. Hydrolysis of the product during work-up: The triflate group can be hydrolyzed back to the hydroxyl group under acidic or basic conditions, especially with prolonged exposure.[5]1. Perform multiple washes with cold, dilute HCl. 2. Minimize the time the product is in contact with aqueous acidic or basic solutions during the work-up. Use cold solutions for washing.
Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 3-methyl-5-hydroxyisoxazole in anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Base Add anhydrous pyridine Cool->Add_Base Add_Tf2O Add Tf₂O dropwise Add_Base->Add_Tf2O Stir Stir at 0 °C for 1-2h Add_Tf2O->Stir Quench Quench with cold water Stir->Quench Extract Extract with DCM Quench->Extract Wash_HCl Wash with 1M HCl Extract->Wash_HCl Wash_H2O Wash with water Wash_HCl->Wash_H2O Wash_NaHCO3 Wash with NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for the synthesis of 3-Methylisoxazol-5-YL trifluoromethanesulfonate.

Part 2: Suzuki-Miyaura Cross-Coupling Reactions

3-Methylisoxazol-5-YL trifluoromethanesulfonate is an excellent electrophile for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with a wide range of boronic acids.

General Protocol for Suzuki-Miyaura Coupling

Reaction:

Caption: A decision-making flowchart for troubleshooting low yields in the Suzuki-Miyaura coupling of 3-Methylisoxazol-5-YL trifluoromethanesulfonate.

Frequently Asked Questions (FAQs)

Q1: My 3-Methylisoxazol-5-YL trifluoromethanesulfonate appears as an oil, but the literature suggests it should be a solid. What should I do?

A1: The physical state can be influenced by impurities. If the crude product is an oil, it is likely due to residual solvent or byproducts. Purification by flash column chromatography should yield the pure compound, which is expected to be a yellow to brown solid. Q2: Can I use a different base for the triflation reaction, such as triethylamine (TEA)?

A2: While TEA can be used, pyridine is often preferred as it is less sterically hindered and can more effectively scavenge the triflic acid byproduct. If using TEA, ensure it is anhydrous and use a slight excess.

Q3: Is it always necessary to purify the crude 3-Methylisoxazol-5-YL trifluoromethanesulfonate before the Suzuki-Miyaura coupling?

A3: For optimal results and to avoid catalyst poisoning, it is highly recommended to purify the triflate before use. Impurities from the triflation step can interfere with the catalytic cycle of the Suzuki-Miyaura reaction.

Q4: I am observing significant protodeboronation of my boronic acid in the Suzuki-Miyaura coupling. How can I prevent this?

A4: Protodeboronation is a common side reaction, especially with electron-rich or heteroaryl boronic acids. [6]To minimize this, you can:

  • Use a less polar solvent system.

  • Employ a milder base.

  • Use the boronic acid in a slight excess.

  • Consider using a potassium trifluoroborate salt or a boronate ester (e.g., pinacol ester) of your boronic acid, which are often more stable.

Q5: What is the shelf-life and recommended storage for 3-Methylisoxazol-5-YL trifluoromethanesulfonate?

A5: As a triflate, it is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8 °C. Over time, hydrolysis can occur, leading to the formation of 3-methyl-5-hydroxyisoxazole. It is advisable to use it as fresh as possible or to check its purity by NMR before use if it has been stored for an extended period.

References

  • Hydrolysis of aryl triflate during suzuki : r/Chempros. Reddit. (2025, July 11). [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. [Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc.2010 , 132 (40), 14073–14075. [Link]

  • Molander, G. A.; Biolatto, B. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2003 , 68 (11), 4302–4314. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022, April 22). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ChemDad. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. [Link]

  • Nolan, S. P., et al. Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(µ-Cl)Cl]₂. Org. Lett.2017 , 19 (18), 4786–4789. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022, April 22). [Link]

  • ResearchGate. Trifluoromethanesulfonic (triflic) Anhydride. [Link]

  • Chem-Space. methyl 3-hydroxy-5-isoxazolecarboxylate. (2025, May 20). [Link]

  • ResearchGate. Scheme 5 Synthesis of 5-trifluoromethylisoxazole 5h. [Link]

  • Mahidol University. Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. [Link]

  • MDPI. Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. (2023, March 3). [Link]

  • PMC. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. [Link]

  • ResearchGate. (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. [Link]

  • PubMed. Elimination of Isoxazolyl-Penicillins antibiotics in waters by the ligninolytic native Colombian strain Leptosphaerulina sp. considerations on biodegradation process and antimicrobial activity removal. (2018, July 15). [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. [Link]

  • Revues Scientifiques Marocaines. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]

  • ResearchGate. Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. [Link]

  • PMC. Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. (2025, December 1). [Link]

  • Arkivoc. Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. [Link]

  • Osaka University Knowledge Archive. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. (2021, December 17). [Link]

  • ResearchGate. An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. [Link]

  • NIST WebBook. 5-Methylisoxazol-3-trifluoroacetylamine. [Link]

  • Google Patents. Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). [Link]

  • Hilaris. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (2012, May 25). [Link]

  • PubMed. Neutral and acidic hydrolysis reactions of the third generation anticancer drug oxaliplatin. (2009, January 22). [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with 3-Methylisoxazol-5-YL Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting for common issues encountered when using 3-Methylisoxazol-5-YL trifluoromethanesulfonate in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, this guide is structured to address problems from first principles, offering not just solutions but also the underlying rationale to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 3-Methylisoxazol-5-YL trifluoromethanesulfonate is not proceeding, or the yield is very low. What are the most likely causes?

Low or no yield in a Suzuki-Miyaura coupling involving this substrate can often be attributed to a few key factors:

  • Hydrolysis of the Triflate: The triflate group is an excellent leaving group, but it is also susceptible to hydrolysis, especially under basic conditions, which are typical for Suzuki couplings.[1][2] This hydrolysis converts your starting material into the corresponding and unreactive 3-methylisoxazol-5-ol.

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including oxidation of phosphine ligands or the formation of inactive palladium black.[2][3]

  • Poor Substrate Quality: The purity of 3-Methylisoxazol-5-YL trifluoromethanesulfonate is critical. Impurities can interfere with the catalytic cycle. It is a yellow to brown solid that should be stored at 2-8°C.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand are all crucial for a successful coupling.

Q2: I am observing a significant amount of 3-methylisoxazol-5-ol as a byproduct. How can I prevent the hydrolysis of my triflate?

The formation of the corresponding phenol (in this case, an isoxazolol) is a classic side reaction for aryl triflates.[4] To minimize this, consider the following strategies:

  • Choice of Base: Strong bases can promote triflate hydrolysis.[5] Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2][3] In some cases, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly under anhydrous conditions.[5]

  • Anhydrous Conditions: While Suzuki reactions often tolerate or even benefit from a small amount of water, excessive water can accelerate hydrolysis.[2][3] Ensure your solvents are anhydrous and consider running the reaction under strictly inert conditions.

  • Temperature Control: Higher temperatures can increase the rate of hydrolysis. If possible, try running the reaction at a lower temperature for a longer period.[2]

  • Boronate Reagent: Using a more stable boronate ester, such as a pinacol or MIDA ester, instead of the boronic acid can sometimes be beneficial. These esters release the boronic acid slowly into the reaction mixture, which can help to minimize side reactions.[6]

Q3: My reaction starts but then seems to stall, with starting material remaining even after extended reaction times. What could be the issue?

Reaction stalling often points to catalyst deactivation or issues with the reagents. Here's a systematic approach to troubleshooting:

  • Degassing: Thoroughly degas your reaction mixture before adding the palladium catalyst. Oxygen can oxidize the Pd(0) active species and the phosphine ligands, leading to catalyst deactivation.[2] Sparging with an inert gas like argon or nitrogen for an extended period is recommended.

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[7] For electron-rich heteroaryl triflates, bulky and electron-rich phosphine ligands like XPhos or SPhos can be effective.[2]

  • Catalyst Pre-catalyst: If you are using a Pd(II) pre-catalyst, ensure it is properly reduced to the active Pd(0) species in situ. Sometimes, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous.[2]

  • Solvent Purity: Peroxides in etheric solvents like dioxane or THF can rapidly deactivate phosphine ligands.[2] Always use freshly distilled or inhibitor-free, peroxide-free solvents.

Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Yield in Suzuki-Miyaura Coupling

This guide provides a step-by-step workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction with 3-Methylisoxazol-5-YL trifluoromethanesulfonate.

Before making any changes, it is crucial to understand what is happening in your reaction flask. Use techniques like LC-MS or ¹H NMR to identify the major components of your crude reaction mixture.

Observed Species Potential Problem Next Steps
Unreacted Starting MaterialsInactive catalyst, poor reaction conditionsSee Guide 2
3-Methylisoxazol-5-olTriflate hydrolysisSee FAQ Q2
Homocoupling of Boronic AcidPresence of Pd(II), excess oxygenImprove degassing, use Pd(0) catalyst
Desired Product and ByproductsSuboptimal conditions, side reactionsOptimize reaction parameters

If the issue appears to be suboptimal conditions, vary one parameter at a time to identify the key factors affecting your reaction.

Parameter Initial Condition Suggested Variations Rationale
Base K₂CO₃K₃PO₄, Cs₂CO₃, KFMilder bases can reduce hydrolysis.[2][5]
Solvent Dioxane/WaterToluene, DMF, AcetonitrileSolvent polarity can influence catalyst activity and substrate solubility.[4][5]
Ligand PPh₃XPhos, SPhos, RuPhosBulky, electron-rich ligands can improve catalyst performance for challenging substrates.[3]
Temperature 90 °C70 °C, 110 °CLower temperatures may reduce side reactions, while higher temperatures may be needed for activation.[2]

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-Methylisoxazol-5-YL trifluoromethanesulfonate.

  • To an oven-dried flask, add 3-Methylisoxazol-5-YL trifluoromethanesulfonate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Guide 2: Reviving a Stalled Reaction

This guide provides a decision-making workflow for addressing a stalled reaction.

StalledReaction Start Reaction Stalled CheckDegassing Was the reaction mixture thoroughly degassed? Start->CheckDegassing CheckReagents Are all reagents pure and dry? CheckDegassing->CheckReagents Yes AddCatalyst Add a fresh portion of catalyst CheckDegassing->AddCatalyst No CheckCatalyst Is the catalyst and ligand appropriate? CheckReagents->CheckCatalyst Yes RestartReaction Restart reaction with purified reagents CheckReagents->RestartReaction No OptimizeConditions Systematically optimize reaction conditions CheckCatalyst->OptimizeConditions Yes ConsultLiterature Consult literature for similar substrates CheckCatalyst->ConsultLiterature No AddCatalyst->OptimizeConditions RestartReaction->OptimizeConditions

Caption: Troubleshooting workflow for a stalled reaction.

Visualizing Key Concepts

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Any step can be a potential point of failure.

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + ArX Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal + Ar'B(OH)₂ + Base RedElim Reductive Elimination (Ar-Ar') Transmetal->RedElim RedElim->Pd0 + Product Product Coupled Product RedElim->Product ArX 3-Methylisoxazol-5-YL Trifluoromethanesulfonate ArX->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.[7]

Common Side Reactions

Visualizing the competition between the desired reaction and common side reactions can aid in developing strategies to favor product formation.

SideReactions StartingMaterial 3-Methylisoxazol-5-YL Trifluoromethanesulfonate DesiredProduct Cross-Coupled Product StartingMaterial->DesiredProduct Suzuki Coupling HydrolysisProduct 3-Methylisoxazol-5-ol StartingMaterial->HydrolysisProduct Hydrolysis HomocouplingProduct Boronic Acid Dimer StartingMaterial->HomocouplingProduct Homocoupling (of boronic acid)

Caption: Competing reaction pathways for 3-Methylisoxazol-5-YL trifluoromethanesulfonate.

References

  • Degli Innocenti, M., Schreiner, T., & Breinbauer, R. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates.
  • Reddit discussion on "Hydrolysis of aryl triflate during suzuki". r/Chempros. [Link]

  • ResearchGate. A Simple Deprotection of Triflate Esters of Phenol Derivatives. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. Organic letters, 12(19), 4344–4347.
  • Bonanomi, M., et al. (2011). Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 753–758.
  • Reddit discussion on "Diagnosing issues with a failed Suzuki coupling?". r/Chempros. [Link]

  • Parlato, M. C., & Sarpong, R. (2009). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. Organic letters, 11(21), 4966–4969.
  • American Chemical Society. New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund).
  • Wikipedia. Methyl trifluoromethanesulfonate. [Link]

  • National Center for Biotechnology Information. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. [Link]

  • ResearchGate. Synthesis and Antileukemic Activity of New 3-(5-Methylisoxazol-3-yl) and 3-(Pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones. [Link]

  • The Royal Society of Chemistry. Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit discussion on "Failed suzuki coupling, any suggenstions?". r/Chempros. [Link]

  • National Center for Biotechnology Information. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. [Link]

  • Gelest, Inc. TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE. [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • ProQuest. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. [Link]

  • ResearchGate. Palladium-catalyzed cross-coupling reactions. [Link]

  • ResearchGate. Triflate-selective cross-couplings of haloaryl triflates. [Link]

  • ResearchGate. (PDF) Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C-H activation-functionalization. [Link]

  • ACS Publications. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]

  • The Royal Society of Chemistry. Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. [Link]

  • De Gruyter. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]

  • MDPI. Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

  • National Center for Biotechnology Information. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]

  • National Center for Biotechnology Information. 3-Methylisoxazole. PubChem. [Link]

  • ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. [Link]

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managing the stability of 3-Methylisoxazol-5-YL trifluoromethanesulfonate under various conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for managing the stability of 3-Methylisoxazol-5-YL trifluoromethanesulfonate during experimental procedures.

Introduction to 3-Methylisoxazol-5-YL Trifluoromethanesulfonate

3-Methylisoxazol-5-YL trifluoromethanesulfonate is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for drug discovery. Its utility stems from the presence of two key functional groups: the isoxazole ring, a versatile heterocycle found in many bioactive compounds, and the trifluoromethanesulfonate (triflate) group, an excellent leaving group for cross-coupling reactions. However, the reactivity that makes this compound so useful also presents stability challenges. This guide will address common issues and provide solutions for its successful handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 3-Methylisoxazol-5-YL trifluoromethanesulfonate?

A1: The main stability concerns are twofold:

  • Hydrolysis of the triflate group: The triflate group is susceptible to hydrolysis, especially under basic conditions, which will convert it to the corresponding phenol (3-methylisoxazol-5-ol).[1]

  • Cleavage of the isoxazole ring: The isoxazole ring can undergo cleavage, particularly under basic conditions, leading to the formation of byproducts.[2]

Q2: How should I store 3-Methylisoxazol-5-YL trifluoromethanesulfonate?

A2: To ensure its stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and air.

Q3: I am seeing a new, more polar spot on my TLC during my Suzuki-Miyaura coupling reaction. What could it be?

A3: A more polar spot is likely the corresponding phenol (3-methylisoxazol-5-ol), resulting from the hydrolysis of the triflate group. This is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the basic conditions required for the reaction.[1]

Q4: My cross-coupling reaction is not going to completion, and I am recovering starting material. What should I do?

A4: Incomplete conversion can be due to several factors, including inactive catalyst, poor quality of reagents, or suboptimal reaction conditions. For Suzuki-Miyaura couplings, ensure your palladium catalyst is active, the boronic acid is of good quality, and the base is appropriate and anhydrous if necessary.[3]

Troubleshooting Guide

Issue 1: Hydrolysis of the Triflate Group During Cross-Coupling Reactions

Symptoms:

  • Formation of a significant amount of the corresponding phenol (3-methylisoxazol-5-ol) as a byproduct, detectable by LC-MS or TLC.

  • Reduced yield of the desired coupled product.

Causality: The basic conditions required for many cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) can promote the hydrolysis of the triflate leaving group. The presence of water in the reaction mixture will exacerbate this issue.

Solutions:

  • Choice of Base: Use a milder base that is still effective for your coupling reaction. For example, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. In some cases, potassium phosphate (K₃PO₄) can be a good option for sensitive substrates.[4][5]

  • Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of hydrolysis. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.

Issue 2: Cleavage of the Isoxazole Ring

Symptoms:

  • Formation of complex byproduct mixtures, often with lower molecular weights, as observed by LC-MS.

  • Significant loss of starting material without corresponding formation of the desired product or the hydrolyzed phenol.

Causality: The isoxazole ring is susceptible to cleavage under certain conditions, particularly strong basic or nucleophilic conditions. The N-O bond in the isoxazole ring is the weakest point and can be cleaved, leading to a variety of degradation products.[2]

Solutions:

  • pH Control: Avoid strongly basic conditions. If a base is required, use the mildest base that is effective for your transformation.

  • Nucleophile Compatibility: Be cautious when using strong nucleophiles in your reaction mixture. If possible, choose reaction conditions that do not require highly nucleophilic species.

  • Temperature Control: As with hydrolysis, elevated temperatures can accelerate ring cleavage. Perform your reaction at the lowest effective temperature.

Experimental Protocols

Protocol 1: Stability Testing of 3-Methylisoxazol-5-YL Trifluoromethanesulfonate under Various pH Conditions

This protocol allows for the assessment of the compound's stability in different pH environments.

Materials:

  • 3-Methylisoxazol-5-YL trifluoromethanesulfonate

  • Buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (ACN)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of 3-Methylisoxazol-5-YL trifluoromethanesulfonate in ACN (e.g., 1 mg/mL).

  • In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of ~50 µg/mL.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and quench any further reaction by diluting with a 50:50 mixture of ACN and water.

  • Analyze the samples by HPLC to determine the percentage of the parent compound remaining.

Data Analysis: Plot the percentage of remaining 3-Methylisoxazol-5-YL trifluoromethanesulfonate against time for each pH condition. This will allow you to determine the degradation kinetics and half-life under each condition.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-Methylisoxazol-5-YL trifluoromethanesulfonate.

Materials:

  • 3-Methylisoxazol-5-YL trifluoromethanesulfonate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq, anhydrous)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add 3-Methylisoxazol-5-YL trifluoromethanesulfonate, the arylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Illustrative Stability of 3-Methylisoxazol-5-YL Trifluoromethanesulfonate in Common Organic Solvents at 25°C

SolventPolarityProtic/AproticHalf-life (t½) (Illustrative)Primary Degradation Pathway
Dichloromethane (DCM)PolarAprotic[6]> 1 weekMinimal degradation
Tetrahydrofuran (THF)PolarAprotic[6]> 1 weekMinimal degradation
Acetonitrile (ACN)PolarAprotic[6]> 1 weekMinimal degradation
Methanol (MeOH)PolarProtic[6]~ 48 hoursSolvolysis of triflate
WaterPolarProtic[6]~ 12 hoursHydrolysis of triflate

Note: This data is illustrative and based on general chemical principles. Actual stability should be determined experimentally.

Table 2: Illustrative pH-Dependent Stability of 3-Methylisoxazol-5-YL Trifluoromethanesulfonate in Aqueous Solution at 25°C

pHConditionHalf-life (t½) (Illustrative)Primary Degradation Pathway
4Acidic> 1 weekMinimal degradation
7Neutral~ 24 hoursHydrolysis of triflate
9Basic~ 2 hoursHydrolysis of triflate and Isoxazole ring cleavage

Note: This data is illustrative and based on general chemical principles. Actual stability should be determined experimentally.

Visualizations

Stability_Pathways A 3-Methylisoxazol-5-YL Trifluoromethanesulfonate B 3-Methylisoxazol-5-ol A->B Hydrolysis/Solvolysis (H₂O, ROH, Base) C Ring-Opened Products A->C Ring Cleavage (Strong Base/Nucleophile)

Caption: Primary degradation pathways of 3-Methylisoxazol-5-YL trifluoromethanesulfonate.

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Issue1 Hydrolysis of Triflate Start->Issue1 Issue2 Inactive Catalyst Start->Issue2 Issue3 Isoxazole Ring Cleavage Start->Issue3 Issue4 Poor Reagent Quality Start->Issue4 Sol1 Use Milder Base Run Anhydrous Issue1->Sol1 Sol2 Use Fresh Catalyst Degas Thoroughly Issue2->Sol2 Sol3 Lower Temperature Avoid Strong Base Issue3->Sol3 Sol4 Use Fresh Boronic Acid and Dry Solvents Issue4->Sol4

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling reactions.

References

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Schoenebeck, F., & Fu, G. C. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Ozturk, S., & Can, H. K. (2018). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan, 40(6), 1118-1124.
  • Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Hu, K. S., Darer, A. I., & Elrod, M. J. (2011). Thermodynamics and kinetics of the hydrolysis of atmospherically relevant organonitrates and organosulfates. Atmospheric Chemistry and Physics, 11(16), 8307–8320. [Link]

  • Gawande, M. B., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(22), 7529. [Link]

  • Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13587-13596. [Link]

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–458. [Link]

  • Al-Amiery, A. A., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives and Their Biological Activities. Biological and Molecular Chemistry, 1(1), 118-126. [Link]

  • Lee, J. P., et al. (2004). Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. Bulletin of the Korean Chemical Society, 25(3), 359-362. [Link]

  • Liu, J., et al. (2023). Copper Nitrate‐Mediated Selective Bond Cleavage of Alkynes: Diverse Synthesis of Isoxazoles. Advanced Synthesis & Catalysis, 365(20), 3669-3674. [Link]

  • Reddit. (2025, July 11). Hydrolysis of aryl triflate during suzuki. r/Chempros. [Link]

  • Roger, J., & Doucet, H. (2008). Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization. Organic & Biomolecular Chemistry, 6(1), 169-174. [Link]

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]-Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoesters, or β-Ketoamides: Base-mediated and Keto-enol-controlled Mechanism. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

  • SciForum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). [Link]

  • Watson, D. A., et al. (2010). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661-1664. [Link]

  • HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. [Link]

  • MDPI. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. [Link]

  • Berners-Price, S. J., et al. (1998). Development of HPLC conditions for valid determination of hydrolysis products of cisplatin. Journal of Inorganic Biochemistry, 71(1-2), 47-55. [Link]

  • Angajala, K., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives. Indian Journal of Chemistry - Section B, 60B(3), 441-450. [Link]

  • ResearchGate. (n.d.). Formation of 3-amino-5-methylisoxazole and sulfite during the degradation of SMX by cell extracts of Microbacterium sp. strain BR1. [Link]

  • Koyambo-Konzapa, S.-J., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PLOS ONE, 20(9), e0330941. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analysis and Hydrolysis of Commercial Aryl Phosphates. [Link]

  • S. S. J. et al. (2018). Photolytic-Thermal Degradation Study And Method Development Of Rivaroxaban By RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 9(10), 4287-4293.
  • Preprints.org. (2023, September 11). (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzene-Sulfonate. [Link]

  • Grienke, U., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640-1647. [Link]

  • Office of Scientific and Technical Information. (2023, July 3). Analysis of Degradation Products in Thermally Treated TATB. [Link]

  • Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. [Link]

  • Scilit. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Practical Synthesis of Aryl Triflates under Aqueous Conditions. [Link]

  • ResearchGate. (n.d.). New protic salts of aprotic polar solvents. [Link]

  • ResearchGate. (n.d.). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. [Link]

  • MDPI. (2023, July 21). Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. [Link]

  • PubMed. (2009, December 10). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. [Link]

Sources

optimal solvent and temperature for 3-Methylisoxazol-5-YL trifluoromethanesulfonate reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of reaction conditions for 3-Methylisoxazol-5-yl trifluoromethanesulfonate (CAS: 1363210-15-4). This guide is structured to assist researchers in maximizing yield and minimizing decomposition of this highly reactive heteroaryl electrophile.

Topic: Optimal Solvent & Temperature Parameters Applicable For: Cross-Coupling (Suzuki, Stille), Nucleophilic Substitution (


), and Scaffold Synthesis.
Technical Level:  Advanced (Senior Scientist / Process Chemist)

Part 1: Executive Technical Summary

3-Methylisoxazol-5-yl trifluoromethanesulfonate is a "privileged" but fragile electrophile. The triflate (-OTf) group at the C5 position activates the electron-deficient isoxazole ring for transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions. However, its high reactivity makes it susceptible to two primary failure modes:

  • Hydrolytic Cleavage: The S-O bond is prone to attack by water, regenerating the isoxazol-5-one precursor.

  • Thermal Decomposition: The isoxazole core can undergo ring fragmentation or polymerization at high temperatures (>100°C), particularly in the presence of strong bases.

The "Golden Rule" for this substrate: Maintain strictly anhydrous conditions and prioritize mild bases (carbonates/phosphates) over strong nucleophiles (alkoxides/hydroxides).

Part 2: Critical Parameter Optimization

Solvent Selection: The Polarity vs. Stability Trade-off

The choice of solvent dictates the reaction pathway. You must balance solubility of the catalytic system with the stability of the triflate.

Solvent ClassSpecific SolventRecommendationTechnical Rationale
Ethers (Cyclic) 1,4-Dioxane Optimal (Gold Standard) Excellent solubility for Pd-catalysts; moderate boiling point (101°C) allows thermal activation without overheating. Chemically inert to the triflate.
Chlorinated DCM / DCE Best for Synthesis Ideal for preparing the triflate from the alcohol. Non-nucleophilic and easily removed. Too volatile for high-temp couplings (DCM).
Aromatic Toluene Excellent (Alternative) Non-polar nature suppresses background hydrolysis. Ideal for Stille couplings or systems sensitive to moisture.
Polar Aprotic DMF / DMSO Use with Caution High dielectric constant accelerates

, but these solvents are hygroscopic. Residual water causes rapid hydrolysis of the triflate.[1]
Protic MeOH / EtOH FORBIDDEN Will cause immediate solvolysis (alcoholysis) to form the ether, stripping the triflate.
Temperature Profiling: The Activation Window
  • Synthesis & Isolation: < 0°C to 25°C . The formation reaction is exothermic; control is required to prevent immediate degradation.

  • Storage: -20°C (Preferred) or 2-8°C . Store under Argon/Nitrogen.

  • Cross-Coupling (Suzuki/Sonogashira): 60°C – 80°C .

    • Insight: Reaction rates drop significantly below 50°C. Above 90°C, competitive degradation of the isoxazole ring (N-O bond cleavage) accelerates.

  • Nucleophilic Substitution (

    
    ): 0°C – 40°C . The electron-deficient nature of the isoxazole ring makes C5 highly electrophilic; mild heat is usually sufficient.
    

Part 3: Troubleshooting Guide & FAQs

Q1: My yield is low (<30%) and I see the 3-methylisoxazol-5-one starting material returning. Why?

Diagnosis: Hydrolysis (S-O Cleavage). The triflate group has been cleaved by water or hydroxide.

  • Root Cause: Wet solvent or hygroscopic base (e.g., old

    
    ).
    
  • Solution:

    • Distill 1,4-Dioxane over Na/Benzophenone or use molecular sieves (3Å).

    • Switch base to anhydrous

      
       or 
      
      
      
      .
    • Protocol Check: Did you degas the solvent? Oxygen can oxidize ligands, slowing the cycle and allowing moisture more time to act.

Q2: The reaction turns black immediately upon heating, and no product is formed.

Diagnosis: Pd-Black Precipitation / Catalyst Deactivation. Solution:

  • Ligand Choice: The isoxazole system is electron-poor. Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or BrettPhos ) to stabilize the oxidative addition complex.

  • Temperature: Ramp temperature slowly. Start at 50°C and increase only if conversion is stalled.

Q3: Can I use NaOtBu or KOtBu as a base?

Diagnosis: Incompatible Base. Answer: No. Alkoxides are strong nucleophiles. They will attack the sulfur atom (sulfonate cleavage) or the C5 position directly, displacing the triflate before the palladium can insert.

  • Alternative: Use

    
      (mild) or 
    
    
    
    (anhydrous fluoride source) for sensitive substrates.

Part 4: Experimental Protocols

Protocol A: Optimal Suzuki-Miyaura Coupling

Target: C5-Arylation of 3-methylisoxazole

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a condenser and magnetic stir bar. Cool under

    
     flow.
    
  • Reagents:

    • 3-Methylisoxazol-5-yl triflate (1.0 equiv)

    • Aryl Boronic Acid (1.2 – 1.5 equiv)

    • Catalyst:

      
       (5 mol%) + XPhos  (10 mol%) OR 
      
      
      
      (for simpler cases).
    • Base:

      
       (2.0 equiv, anhydrous, finely ground).
      
    • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Add solid reagents to the flask.

    • Add Dioxane via syringe.

    • Critical Step: Sparge with Nitrogen/Argon for 15 minutes to remove

      
      .
      
    • Heat to 80°C in an oil bath. Monitor by TLC/LCMS every hour.

    • Stop point: Typically complete in 2-6 hours. Do not overnight cook unless necessary.

Protocol B: Synthesis of the Triflate Precursor

If commercial stock is degraded, re-synthesize fresh.

  • Reagents: 3-Methylisoxazol-5(4H)-one (1.0 equiv), Triflic Anhydride (

    
    , 1.1 equiv), Pyridine or 
    
    
    
    (1.2 equiv).
  • Solvent: Anhydrous DCM.

  • Temp: -78°C to 0°C .

  • Steps:

    • Dissolve isoxazolone and base in DCM. Cool to -78°C.

    • Add

      
       dropwise over 20 mins.
      
    • Warm slowly to 0°C. Do not heat.

    • Quench with ice water, extract cold, and concentrate. Use immediately or store at -20°C.

Part 5: Mechanistic Visualization

The following diagram illustrates the competing pathways: the desired Cross-Coupling cycle versus the destructive Hydrolysis and Substitution pathways.

G Triflate 3-Methylisoxazol-5-yl Triflate Pd_Complex Pd(0) / Ligand (Catalytic Cycle) Triflate->Pd_Complex Desired Path (Anhydrous Dioxane) Water H2O / OH- Triflate->Water Moisture Contamination Nucleophile Strong Nu- (e.g., NaOtBu) Triflate->Nucleophile Incompatible Base Ox_Add Oxidative Addition Complex Pd_Complex->Ox_Add 80°C Product C5-Arylated Isoxazole Ox_Add->Product Transmetallation & Red. Elim. Hydrolysis_Prod Hydrolysis Product (Isoxazol-5-one) Water->Hydrolysis_Prod S-O Cleavage Sub_Prod Direct Substitution (Ether/Amine) Nucleophile->Sub_Prod SNAr / SN2

Caption: Reaction pathway analysis showing the critical divergence between the desired Pd-catalyzed cycle (Green) and failure modes via Hydrolysis (Red) or Direct Nucleophilic attack (Yellow).

References

  • National Institutes of Health (PMC). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates. (Detailed mechanistic insight into triflate coupling and S-O cleavage side reactions). [Link]

  • Royal Society of Chemistry. Synthesis of trifluoromethylated isoxazoles and their elaboration. (Synthesis protocols for substituted isoxazoles). [Link]

Sources

workup procedures for reactions involving 3-Methylisoxazol-5-YL trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Workup, Isolation, and Handling Procedures

CAS: 1363210-15-4 | Formula: C5H4F3NO4S | Reactivity Class: Heteroaryl Triflate / Pseudohalide

Executive Summary: The "Golden Rules" of Handling

3-Methylisoxazol-5-yl triflate is a high-value electrophile used primarily in cross-coupling reactions (Suzuki, Stille, Sonogashira). However, it sits at a precarious intersection of chemical instabilities:

  • The Triflate (C-OTf): Highly susceptible to hydrolysis, regenerating the isoxazolone and triflic acid.

  • The Isoxazole Ring: The N-O bond is the "Achilles' heel."[1] Under basic conditions (pH > 10), the ring is prone to cleavage, forming enamino ketones or nitriles.

Your Protocol Must Be:

  • COLD: Perform all quenches and extractions at 0°C to <10°C.

  • NEUTRAL: Avoid strong hydroxides (NaOH/KOH). Use buffered quenches (NH₄Cl or Phosphate pH 7).

  • FAST: Do not store the crude oil; purify immediately or store as a solution in anhydrous solvent at -20°C.

Module 1: Stability & Degradation Mechanisms

Understanding why your yield is low is the first step to fixing it.

This compound faces two competing degradation pathways during workup. You must navigate between them.

1. Hydrolysis (Acid/Moisture Promoted): In the presence of moisture and residual acid (triflic acid generated in situ), the C-O bond cleaves. This regenerates the starting material, 3-methylisoxazol-5(4H)-one, which is water-soluble and often lost in the aqueous layer.

2. Ring Opening (Base Promoted): Isoxazoles function as masked 1,3-dicarbonyls. Strong bases attack the ring or deprotonate the C4 position, leading to fragmentation. This is often observed as a complex mixture of nitriles in the crude NMR.

Visualizing the Danger Zones

DegradationPathways Triflate 3-Methylisoxazol-5-yl Triflate Isoxazolone 3-Methylisoxazol-5-one (Hydrolysis Product) Triflate->Isoxazolone H2O / H+ (Slow) RingOpen Enamino Nitriles/Ketones (Ring Cleavage) Triflate->RingOpen pH > 10 (Fast) Stable Isolated Pure Triflate Triflate->Stable Anhydrous / Neutral Low Temp

Figure 1: Competing degradation pathways. Success depends on maintaining the "Green Path" (Neutral/Anhydrous).

Module 2: Standard Operating Procedure (SOP) for Workup

Use this protocol for isolating the triflate after synthesis from the isoxazolone and Tf₂O/PhNTf₂.

Reagents Required:
  • Quench Buffer: Saturated aqueous Ammonium Chloride (sat.[2] NH₄Cl) or Phosphate Buffer (pH 7).

  • Extraction Solvent: Diethyl Ether (Et₂O) or TBME (Methyl tert-butyl ether). Avoid DCM if possible to prevent emulsions, though it is chemically compatible.

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Step-by-Step Protocol:
  • The "Cold Quench":

    • Cool the reaction mixture (typically in DCM or Pyridine/DCM) to 0°C .

    • Do NOT pour the reaction into water.[3]

    • Slowly add sat. NH₄Cl (pre-cooled to 4°C) with vigorous stirring. This neutralizes the amine base (e.g., Pyridine/Et₃N) without spiking the pH.

  • Phase Separation:

    • Separate the layers immediately while cold.

    • Troubleshooting: If an emulsion forms, add a small amount of brine. Do not wait for gravity separation for >20 mins; use centrifugation if available.

  • The "Acid Wash" (Optional but Risky):

    • Only if using Pyridine: You may need to remove excess pyridine. Wash rapidly with 0.5 M HCl (cold).

    • Critical: Contact time must be < 2 minutes. Immediately neutralize with a sat. NaHCO₃ wash.[2][4]

    • Safer Alternative: Use CuSO₄ solution to complex pyridine (turns dark blue) instead of acid washing.

  • Drying & Concentration:

    • Dry organic layer over Na₂SO₄ (Magnesium sulfate is slightly acidic and can be risky for highly sensitive triflates).

    • Filter and concentrate on a rotary evaporator. Bath temperature < 30°C.

    • Stop before the oil is completely bone-dry if you suspect instability.

Module 3: Purification (The "Neutral Silica" Method)

Triflates often decompose on standard silica gel due to its inherent acidity (Si-OH).[2]

Issue: Compound streaks on TLC or yield drops after column chromatography. Solution: Passivate the silica gel.

Preparation of Neutralized Silica Column:
  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% v/v Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the slurry into the column.

  • Flushing: Flush with 2 column volumes of pure eluent (without Et₃N) to remove excess base before loading your sample. Note: A trace of Et₃N remaining is beneficial.

Recommended Solvent Systems:
PolaritySolvent SystemApplication
Low Hexane / Et₂O (9:1 to 4:1)Best for isolating the triflate.
Medium Pentane / EtOAcAlternative if Et₂O is unavailable.
High DCM / MeOHAVOID. Methanol can displace the triflate (solvolysis).
Module 4: Troubleshooting & FAQs

Q1: I see the product on TLC, but after workup, the NMR shows only the starting material (Isoxazolone).

  • Diagnosis: Hydrolysis occurred during the workup.

  • Fix: You likely used a strong aqueous base (NaOH) or allowed the mixture to warm up in the presence of water. Switch to the Module 2 protocol (NH₄Cl quench). Ensure the rotary evaporator bath is not >30°C.

Q2: My crude NMR shows a complex mixture of nitriles.

  • Diagnosis: Ring opening.[1] The isoxazole ring cleaved.[1][5]

  • Fix: The pH was too high. If you used Et₃N or Pyridine in the reaction, ensure they are fully neutralized with NH₄Cl or removed via CuSO₄ wash. Do not use carbonate washes (NaHCO₃) for extended periods.

Q3: Can I store the triflate?

  • Answer: Pure 3-methylisoxazol-5-yl triflate is moderately stable if stored correctly.

  • Storage: Store under Argon/Nitrogen at -20°C. If possible, store as a 0.1 M solution in anhydrous Toluene or THF rather than a neat oil to prevent autocatalytic decomposition.

Q4: I am using this in a Suzuki coupling. Do I need to isolate it?

  • Answer: Not necessarily.

  • Telescoping: If you synthesized the triflate in THF or Toluene, you can simply wash the organic layer with brine, dry it, and use the crude solution directly in the coupling step. This "telescoped" process often gives higher overall yields by avoiding isolation losses.

Workflow Visualization: Isolation vs. Telescoping

Workflow Reaction Reaction Mixture (Isoxazolone + Tf2O + Base) Quench Quench: Sat. NH4Cl (0°C) Reaction->Quench Extract Extraction (Et2O/Toluene) Quench->Extract Decision Isolate or Telescope? Extract->Decision Isolate Dry (Na2SO4) -> Conc. <30°C Flash Column (Neutral Silica) Decision->Isolate Need Pure Compound Telescope Dry (Na2SO4) -> Degas Add Catalyst + Boronic Acid Decision->Telescope Direct Coupling (Recommended)

Figure 2: Decision matrix for processing the reaction mixture.

References
  • Barbero, N. et al. (2015). Synthesis of Aryl Triflates under Aqueous Conditions. ResearchGate.

  • BenchChem Technical Support. (2025). The Dual Nature of the Isoxazole Ring: Reactivity and Stability.

  • Sigma-Aldrich. (2024). Product Specification: 3-Methylisoxazol-5-yl trifluoromethanesulfonate.

  • Organic Letters. (2019). Nickel-Catalyzed Carboxylation of Aryl and Heteroaryl Fluorosulfates. ACS Publications.

  • BenchChem Technical Support. (2025). Purification of Propyl Triflate Reaction Products (General Triflate Handling).

Sources

Technical Support Center: Catalyst Deactivation & Regeneration in Reactions with 3-Methylisoxazol-5-YL Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for catalytic reactions involving 3-Methylisoxazol-5-YL trifluoromethanesulfonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges of catalyst deactivation and to provide actionable protocols for catalyst regeneration. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction: The Challenge of Heterocyclic Substrates

3-Methylisoxazol-5-YL trifluoromethanesulfonate is a valuable building block in medicinal chemistry, prized for the reactivity of its triflate leaving group in cross-coupling reactions. However, the isoxazole moiety itself introduces a significant challenge: the nitrogen atom's lone pair of electrons can coordinate with the metal center of the catalyst (typically palladium), leading to catalyst poisoning and deactivation.[1] This guide will address this and other common deactivation pathways, offering a structured approach to troubleshooting and recovery.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 3-Methylisoxazol-5-YL trifluoromethanesulfonate is sluggish or has completely stalled. How do I know if my catalyst is deactivated?

A: Catalyst deactivation is a primary suspect in stalled reactions. Key indicators include:

  • Visual Changes: The appearance of a black precipitate is a classic sign of palladium(0) aggregation into inactive "palladium black".[2][3]

  • Rate Reduction: A noticeable decrease in reaction rate compared to previous successful runs or literature examples.[1]

  • Incomplete Conversion: Starting materials remain largely unconsumed even after extended reaction times or increased temperature.[2]

  • Inconsistent Results: Significant variability in yield and reaction time between batches can point to issues with reagent purity or catalyst health.[1]

Q2: What are the most common causes of catalyst deactivation in this specific reaction?

A: Deactivation typically stems from three main sources:

  • Substrate Poisoning: The nitrogen atom in the isoxazole ring can act as a Lewis base, coordinating to the electron-deficient palladium center. This blocks the active site required for the catalytic cycle to proceed.[1]

  • Aggregation: The active, ligand-stabilized Pd(0) species can be unstable, dissociating from its ligands and aggregating into larger, catalytically inactive palladium nanoparticles or bulk metal (palladium black).[4]

  • Oxygen Contamination: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species or degrade sensitive phosphine ligands.[5][6] This can also promote unwanted side reactions like the homocoupling of boronic acid partners in Suzuki reactions.[5][6]

Q3: Can I prevent my catalyst from deactivating in the first place?

A: While complete prevention is difficult, you can significantly extend your catalyst's lifetime:

  • Use Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald or Buchwald-Hartwig generation (e.g., S-PHOS, XPhos) are designed to stabilize the palladium center, making it less susceptible to substrate coordination and aggregation.[7][8]

  • Maintain a Strict Inert Atmosphere: Thoroughly degassing your solvents and reaction mixture is critical. Using freeze-pump-thaw cycles is more effective than simply sparging with an inert gas.[5][6]

  • Optimize Ligand-to-Metal Ratio: Using a slight excess of the phosphine ligand (e.g., 1.1 to 2 equivalents per palladium) can help keep the metal center coordinated and soluble, preventing aggregation.[9][10]

  • Control Substrate Addition: In cases of severe poisoning, slowly adding the 3-Methylisoxazol-5-YL trifluoromethanesulfonate to the reaction mixture can keep its instantaneous concentration low, minimizing its inhibitory effect on the catalyst.[1]

Q4: Is it possible to reuse my catalyst after a reaction?

A: Reusability depends on the deactivation mechanism. If the catalyst has crashed out as palladium black, it is no longer active but can often be regenerated through specific chemical treatments.[1][2] If deactivation is due to irreversible ligand degradation or poisoning by an inseparable impurity, regeneration may not be feasible.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during your experiments.

Problem 1: Reaction Fails to Initiate or Stalls Prematurely

This is the most common issue, often accompanied by the formation of a black precipitate.

Logical Troubleshooting Workflow

Here is a decision-making workflow to diagnose the root cause of a failed reaction.

G start Reaction Stalled/Failed precipitate Is a black precipitate (Pd Black) visible? start->precipitate reagent_check Are starting materials consumed (TLC/LCMS)? precipitate->reagent_check No aggregation Primary Cause: Pd(0) Aggregation precipitate->aggregation Yes poisoning Primary Cause: Catalyst Poisoning or Reagent/Setup Issue reagent_check->poisoning No reagent_check->poisoning Partially solution_agg Solution: - Increase Ligand:Pd Ratio - Use Bulky Ligands - See Regeneration Protocol 1 aggregation->solution_agg solution_poison Solution: - Check Reagent Purity - Improve Degassing - Screen Different Ligands - Consider Slow Substrate Addition poisoning->solution_poison

Caption: Troubleshooting workflow for a stalled reaction.

Causality and Solutions
Potential Cause Explanation Recommended Action(s)
Pd(0) Aggregation The active monoligated Pd(0) species is coordinatively unsaturated and prone to aggregation, especially at low ligand concentrations or high temperatures. This forms catalytically inactive palladium black.[4]1. Increase Ligand:Pd Ratio: Use a 1.1:1 to 2:1 ligand-to-palladium ratio to favor the formation of stable (L)₂Pd complexes.[10] 2. Use Modern Ligands: Employ bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) that create a sterically hindered environment around the palladium, preventing aggregation.[8]
Substrate Poisoning The lone pair on the isoxazole nitrogen binds strongly to the palladium center, competing with the desired substrates and inhibiting the catalytic cycle.[1]1. Ligand Screening: Test different classes of ligands. A more electron-donating ligand may bind more strongly to palladium, reducing the competitive binding from the isoxazole substrate.[8] 2. Slow Addition: Add the isoxazole triflate substrate via syringe pump over several hours to maintain a low concentration, minimizing its poisoning effect.[1]
Inefficient Pre-catalyst Activation If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) may be inefficient. This can be caused by impure reagents or suboptimal conditions.[5]1. Use a Pre-formed Pd(0) Source: Switch to a catalyst like Pd(PPh₃)₄ or a modern Buchwald precatalyst that reliably forms the active Pd(0) species.[5] 2. Ensure Proper Base/Solvent: The base and solvent system are critical for efficient in-situ reduction. Ensure they are pure and anhydrous if required.[5]
Oxygen Contamination Oxygen can oxidize both the active Pd(0) catalyst and phosphine ligands, rendering them inactive.[5][6]1. Rigorous Degassing: Use a minimum of three freeze-pump-thaw cycles on your reaction mixture.[6] This is more effective than sparging. 2. Maintain Inert Atmosphere: Ensure all glassware is oven-dried and the reaction is run under a positive pressure of high-purity argon or nitrogen.

Catalyst Regeneration Protocols

When a reaction fails due to catalyst precipitation (palladium black), it is often possible to recover and regenerate the palladium.

Deactivation & Regeneration Cycle Overview

G Active Active Catalyst (e.g., L-Pd(0)) Inactive_Pd0 Inactive Pd(0) (Palladium Black) Active->Inactive_Pd0 Aggregation Inactive_PdII Inactive Pd(II) (e.g., from Oxidation) Active->Inactive_PdII Oxidation (O₂) Regen_PdII Regenerated Pd(II) Salt (e.g., PdCl₂) Inactive_Pd0->Regen_PdII Acid Dissolution (Protocol 1) Inactive_PdII->Active In-situ Reduction Regen_Complex Regenerated Catalyst Complex Regen_PdII->Regen_Complex Re-complexation (Protocol 2) Regen_Complex->Active Activation

Caption: Pathways of catalyst deactivation and regeneration.

Protocol 1: Regeneration of Palladium Black via Acid Dissolution

This protocol converts insoluble palladium black back into a soluble Pd(II) salt, which can then be used to form a new catalyst complex.

⚠️ Safety Warning: This procedure involves the use of aqua regia, which is extremely corrosive and reactive. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, and face shield).

Methodology:

  • Isolation of Palladium Black:

    • Once the reaction is complete and cooled, filter the reaction mixture through a pad of Celite® to collect the black precipitate.

    • Wash the collected solid thoroughly with water, methanol, and then a non-polar solvent like hexane to remove any adsorbed organic impurities.

    • Dry the black solid under vacuum.

  • Dissolution in Aqua Regia:

    • Carefully transfer the dried palladium black to a clean round-bottom flask.

    • In the fume hood, prepare fresh aqua regia by slowly adding 1 part concentrated nitric acid to 3 parts concentrated hydrochloric acid.

    • Add the aqua regia dropwise to the flask containing the palladium black until all the solid has dissolved. The solution will typically turn a dark reddish-brown.

  • Removal of Acids:

    • Gently heat the solution (e.g., on a 60-70 °C water bath) under a stream of nitrogen or with careful vacuum application to slowly evaporate the acids. Caution: Do not heat too strongly to avoid bumping.

    • The resulting solid is palladium(II) chloride (PdCl₂), which can be used in the next protocol.[2]

Protocol 2: Re-formation of a Palladium Catalyst Complex

This protocol uses the PdCl₂ generated from Protocol 1 to create a new, active catalyst complex.

Methodology:

  • Solubilization:

    • Dissolve the palladium(II) chloride in a suitable solvent such as acetonitrile or THF.

  • Ligand Addition:

    • In a separate flask, dissolve your desired phosphine ligand (e.g., triphenylphosphine, 2-4 equivalents per palladium) in the same solvent.

    • Slowly add the ligand solution to the stirring PdCl₂ solution.

  • Complex Formation & Reduction (if necessary):

    • Stir the mixture at room temperature for 1-2 hours. A color change often indicates complex formation.

    • If you need to generate a Pd(0) complex (like Pd(PPh₃)₄), a reducing agent can be added at this stage, or the Pd(II) complex can be used directly as a precatalyst in your reaction, where it will be reduced in situ.

  • Use or Isolation:

    • The resulting solution containing the regenerated catalyst can often be used directly in the next reaction. Alternatively, the solvent can be removed under reduced pressure to isolate the solid catalyst complex.

References

Sources

Validation & Comparative

comparison of 3-Methylisoxazol-5-YL trifluoromethanesulfonate with other triflating agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective technical comparison of 3-Methylisoxazol-5-yl trifluoromethanesulfonate (CAS 1363210-15-4) against alternative reagents.

Executive Summary: Clarifying the Role

3-Methylisoxazol-5-yl trifluoromethanesulfonate is a highly reactive heterocyclic electrophile , not a "triflating agent" in the traditional sense.

  • Triflating Agents (e.g., Triflic Anhydride, Comins' Reagent) are used to transfer a triflyl (

    
    ) group to a nucleophile (alcohol/amine).
    
  • 3-Methylisoxazol-5-yl triflate is a substrate where the triflate acts as a leaving group , allowing the 3-methylisoxazol-5-yl moiety to be coupled to other molecules (e.g., via Suzuki-Miyaura or Stille coupling).

Therefore, this guide compares its performance as an electrophile against its primary alternatives: 3-Methyl-5-chloroisoxazole (stable but unreactive) and 3-Methyl-5-bromoisoxazole .

Part 1: Technical Comparison of Electrophiles

The choice between the triflate, chloride, and bromide forms of 3-methylisoxazole depends on the balance between reactivity and stability .

Reactivity Profile

The isoxazole ring is electron-deficient, making the C-5 position susceptible to oxidative addition by transition metals (Pd, Ni). The triflate group significantly enhances this reactivity compared to halides.

Feature3-Methylisoxazol-5-yl Triflate 3-Methyl-5-bromoisoxazole 3-Methyl-5-chloroisoxazole
Leaving Group Ability Excellent (

of conjugate acid ~ -14)
GoodPoor
Oxidative Addition Rate Fast (Occurs at RT or mild heat)Moderate (Requires 60-80°C)Slow (Requires >100°C & bulky ligands)
Catalyst Requirement Standard Pd catalysts (e.g.,

)
Standard Pd catalystsElectron-rich ligands (e.g., XPhos, SPhos)
Hydrolytic Stability Low (Decomposes in moist air/water)High (Stable)Very High (Stable)
Storage Freezer (-20°C), Inert atmosphereRoom TemperatureRoom Temperature
Performance in Cross-Coupling (Suzuki-Miyaura)
  • Triflate: Ideal for temperature-sensitive substrates. It couples rapidly at 25–50°C, preventing thermal decomposition of complex boronic acids.

  • Chloride: Requires harsh conditions (refluxing toluene/dioxane, 100°C+). This often leads to byproduct formation (e.g., protodeboronation of the coupling partner).

  • Bromide: A middle ground, but often requires heating to 60-80°C for complete conversion.

Atom Economy & Cost
  • Triflate: Low atom economy (releases heavy triflate anion). Synthesis requires expensive

    
    .
    
  • Chloride: High atom economy. Commercially cheap and available in bulk.

Part 2: Mechanism & Selectivity

The superior reactivity of the triflate is driven by the weak C-O bond energy relative to the C-Cl bond, combined with the electron-withdrawing nature of the isoxazole ring.

Diagram 1: Comparative Reactivity Hierarchy

Reactivity Triflate 3-Methylisoxazol-5-yl Triflate (Highest Reactivity) Substrate Pd(0) Catalyst Triflate->Substrate Fast (RT) Bromide 3-Methyl-5-bromoisoxazole (Moderate Reactivity) Bromide->Substrate Medium (Heat) Chloride 3-Methyl-5-chloroisoxazole (Lowest Reactivity) Chloride->Substrate Slow (High Heat) Product Oxidative Addition Complex (LnPd(Ar)X) Substrate->Product Rate Determining Step

Caption: The triflate undergoes oxidative addition significantly faster than halides, enabling milder reaction conditions.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Methylisoxazol-5-yl Triflate

Since the triflate is unstable, it is often best prepared fresh.

  • Reagents: 3-Methyl-5-isoxazolone (1.0 equiv), Triflic Anhydride (

    
    , 1.1 equiv), Pyridine (1.2 equiv), DCM (dry).
    
  • Procedure:

    • Dissolve 3-methyl-5-isoxazolone in dry DCM at -78°C under

      
      .
      
    • Add pyridine dropwise.[1]

    • Add

      
       dropwise over 15 minutes. The solution will turn dark.
      
    • Stir at -78°C for 1 hour, then warm to 0°C.

    • Quench: Pour into ice-cold saturated

      
      .
      
    • Workup: Extract rapidly with cold DCM. Dry over

      
       and concentrate in vacuo at < 20°C.
      
    • Purification: Flash chromatography on silica (neutralized with 1%

      
      ) using Hexane/EtOAc.
      
    • Storage: Use immediately or store at -20°C under Argon.

Protocol B: Suzuki Coupling (Representative)

Comparing the Triflate vs. Chloride.

ParameterUsing Triflate Using Chloride
Catalyst

(5 mol%)

/ XPhos
Base

(2.0 equiv)

(3.0 equiv)
Solvent THF/Water (4:1)Toluene/Water (10:1)
Temperature Room Temperature to 50°C 100°C (Reflux)
Time 2–4 Hours12–24 Hours
Yield (Typical) 85–95%60–80%
Diagram 2: Reaction Workflow

Workflow Start Start: 3-Methyl-5-isoxazolone Step1 Activation: Tf2O, Pyridine, -78°C Start->Step1 Intermediate Intermediate: 3-Methylisoxazol-5-yl Triflate (Unstable Electrophile) Step1->Intermediate Step2 Coupling: Ar-B(OH)2, Pd(0), Base Intermediate->Step2 Fast Coupling End Product: 5-Aryl-3-methylisoxazole Step2->End

Caption: Workflow for converting the isoxazolone precursor into the final coupled product via the triflate intermediate.

Part 4: Critical Analysis for Drug Development

For medicinal chemistry applications, the decision matrix is as follows:

  • Use the Triflate when:

    • The coupling partner (boronic acid/stannane) is thermally unstable .

    • The isoxazole chloride fails to react due to steric hindrance or electronic deactivation.

    • You are working on small-scale (mg) library synthesis where yield is prioritized over cost.

  • Use the Chloride/Bromide when:

    • You are scaling up (kg scale). The instability of the triflate makes it hazardous and difficult to handle in bulk.

    • Cost is a primary driver (

      
       is expensive).
      
    • The reaction can tolerate high temperatures.

References

  • Synthesis of Isoxazolyl Triflates

    • Concept: The conversion of isoxazolones to triflates is analogous to the synthesis of heteroaryl triflates described in
    • Ritter, T., et al. "Fluorination of Aryl Triflates." Journal of the American Chemical Society, 2011. Link (Describes general heteroaryl triflate reactivity).

  • Reactivity of Heteroaryl Electrophiles

    • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. Link (Context for Chloride vs Triflate reactivity).

  • Isoxazole Chemistry & Coupling

    • Pinho e Melo, T. M. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005. Link

Sources

Technical Guide: Strategic Reagents for the Regioselective Synthesis of 3-Methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Regioselectivity Challenge in Isoxazole Scaffolds

The 3-methylisoxazole moiety is a critical pharmacophore in modern drug design, serving as a bioisostere for amide bonds and a scaffold in COX-2 inhibitors (e.g., Valdecoxib) and beta-lactamase inhibitors.

The fundamental challenge in synthesizing 3-methylisoxazoles is regiochemical fidelity . The classical condensation of hydroxylamine with 1,3-dicarbonyls (the Claisen-type approach) inherently favors the formation of a mixture of 3-methyl and 5-methyl isomers. This occurs because hydroxylamine (


) is an ambident nucleophile, and the electrophilicity difference between the two carbonyl centers in the precursor is often insufficient to direct exclusive attack.

This guide evaluates three distinct synthetic strategies to overcome this limitation:

  • The Optimized Classical Route: pH-controlled condensation.

  • The Precision Route: 1,3-Dipolar cycloaddition via Nitrile Oxides.[1][2]

  • The Oxidative Route: Hypervalent iodine-mediated cyclization.[2][3]

Comparative Analysis of Synthetic Methodologies

The following table summarizes the performance metrics of the primary synthetic routes. Data is aggregated from recent process chemistry literature.

FeatureMethod A: pH-Controlled Condensation Method B: Nitrile Oxide Cycloaddition Method C: Hypervalent Iodine Oxidation
Primary Reagents

,

-diketone/ketoester
Nitroethane, Alkyne, PhNCO (or Chloramine-T)Acetaldoxime, Alkyne, PIFA or DIB
Regioselectivity (3:5) Variable (typically 80:20 to 95:5)Exclusive (>99:1) Exclusive (>99:1)
Yield High (85-95%)Moderate to Good (60-85%)Good (70-90%)
Atom Economy HighLow (Stoichiometric waste)Moderate
Safety Profile Risk:

is potentially explosive on scale.
Risk: Nitro compounds are energetic; Isocyanates are toxic.Safe: Metal-free, mild conditions.
Best For Large-scale, cost-sensitive production.Complex substrates requiring perfect regiocontrol.Late-stage functionalization; Green chemistry.

Detailed Experimental Protocols

Protocol A: The Optimized Classical Route (pH-Controlled)

Targeting 3-amino-5-alkyl vs 5-amino-3-alkyl differentiation.

Principle: The regioselectivity of hydroxylamine attack is pH-dependent.[4] At pH 7–8 , the reaction kinetics favor the formation of the 3-substituted isoxazole. At pH > 9 , the 5-substituted isomer dominates.

Reagents:

  • 
    -keto nitrile or 
    
    
    
    -keto ester (1.0 equiv)
  • Hydroxylamine hydrochloride (1.1 equiv)

  • NaOH (aq) or KOtBu (for pH adjustment)

  • Solvent: Ethanol/Water (1:1)

Workflow:

  • Dissolve the

    
    -keto derivative in EtOH/H2O.
    
  • Critical Step: Add

    
    . Immediately adjust pH to 7.5 ± 0.2  using dilute NaOH. Monitor continuously with a calibrated pH meter.
    
  • Stir at ambient temperature for 2 hours.

  • Heat to 60°C for 1 hour to effect cyclization.

  • Cool to 0°C. The 3-substituted isomer typically precipitates.

  • Validation:

    
     NMR will show a characteristic singlet for the isoxazole proton (
    
    
    
    6.0–6.5 ppm).
Protocol B: The Precision Route (Nitrile Oxide Cycloaddition)

For absolute regiocontrol of 3-methyl derivatives.

Principle: This method constructs the ring via a [3+2] cycloaddition between an alkyne and acetonitrile oxide (generated in situ from nitroethane). The dipole mechanics guarantee the methyl group ends up at the 3-position.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Nitroethane (1.5 equiv) - Precursor to Acetonitrile Oxide

  • Phenyl Isocyanate (PhNCO) (3.0 equiv) - Dehydrating Agent

  • Triethylamine (

    
    ) (catalytic)
    
  • Solvent: Benzene or Toluene (anhydrous)

Workflow:

  • Dissolve the alkyne and PhNCO in dry toluene under

    
     atmosphere.
    
  • Add nitroethane dropwise over 30 minutes.

  • Add 5 drops of

    
     to initiate the dehydration of nitroethane.
    
  • Reflux the mixture for 6–12 hours. A precipitate of diphenylurea will form (byproduct).

  • Filter off the urea byproduct.

  • Concentrate the filtrate and purify via silica gel chromatography.[5]

Protocol C: The Oxidative Route (Hypervalent Iodine)

A metal-free, modern alternative.

Principle: Hypervalent iodine reagents (like PIFA) oxidize acetaldoxime to the nitrile oxide species under mild conditions, avoiding the toxicity of isocyanates.

Reagents:

  • Acetaldoxime (1.2 equiv)

  • Terminal Alkyne (1.0 equiv)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA ) (1.2 equiv)

  • Solvent: Methanol/Water (9:1)

Workflow:

  • Dissolve acetaldoxime and the alkyne in MeOH/Water.

  • Add PIFA portion-wise at 0°C.

  • Stir at room temperature for 3 hours.

  • Quench with saturated

    
    .
    
  • Extract with Ethyl Acetate.[5]

  • Note: This method is highly tolerant of sensitive functional groups on the alkyne.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. The "Classic" path relies on thermodynamic/kinetic control of nucleophilic attack, while the "Modern" path relies on the structural certainty of the 1,3-dipole.

IsoxazoleSynthesis Diketone 1,3-Dicarbonyl (Ambident Electrophile) Imine Intermediate Imine (Mixture) Diketone->Imine + NH2OH Nitro Nitroethane / Oxime (Precursor) NitOx Acetonitrile Oxide (1,3-Dipole) Nitro->NitOx Dehydration (PhNCO) or Oxidation (PIFA) Hydroxyl Hydroxylamine (Nucleophile) Hydroxyl->Imine Prod3 3-Methylisoxazole (Target) Imine->Prod3 pH 7-8 Prod5 5-Methylisoxazole (Byproduct) Imine->Prod5 pH > 9 NitOx->Prod3 + Alkyne Condensation Condensation (pH Dependent) Cycloadd [3+2] Cycloaddition (Regiospecific)

Figure 1: Mechanistic divergence between condensation (top path) and dipolar cycloaddition (bottom path). Note that the cycloaddition route exclusively yields the 3-methyl isomer.

References

  • Regioselectivity in Hydroxylamine Condensations: Johnson, L., et al.[4] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173.[4]

  • Hypervalent Iodine Methodology: Yoshimura, A., et al. "Hypervalent Iodine Catalyzed Generation of Nitrile Oxides from Oximes and their Cycloaddition with Alkenes or Alkynes."[2][6][7][8] Organic Letters, 2013, 15, 4010-4013.[6]

  • Green Synthesis & Catalysis: Pfeiffer, J. Y., & Beauchemin, A. M. "Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines." Journal of Organic Chemistry, 2009, 74, 8381-8383.[9]

  • Nitrile Oxide Cycloaddition Review: Mendel, D. S., et al. "Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes."[6] Chemical Communications, 2011.

Sources

comparative reactivity study of 3-Methylisoxazol-5-YL trifluoromethanesulfonate and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the derivatization of the isoxazole scaffold—a privileged structure in kinase inhibitors and antibiotics—the choice of the electrophilic handle at the C5 position is critical. While 5-bromo-3-methylisoxazole has historically been the standard electrophile, 3-methylisoxazol-5-yl trifluoromethanesulfonate (triflate) offers a distinct reactivity profile that addresses specific synthetic bottlenecks.

This guide compares the performance of the triflate against its halide analogs (bromide and chloride).[1] The analysis reveals that while the bromide is superior for general shelf-stability, the triflate provides orthogonal reactivity , milder synthesis conditions from the 5-hydroxy precursor, and superior performance in challenging palladium-catalyzed aminations where oxidative addition is rate-limiting.

Chemical Profile & Structural Analogs

The 5-position of the 3-methylisoxazole ring is electronically activated for nucleophilic attack but requires a potent leaving group for efficient cross-coupling.

Property3-Methylisoxazol-5-yl Triflate 5-Bromo-3-methylisoxazole 5-Chloro-3-methylisoxazole
Formula



MW 231.15 g/mol 161.98 g/mol 117.53 g/mol
Leaving Group Triflate (

)
Bromide (

)
Chloride (

)
LG Ability (

)
~ -14 (Superb)-9 (Good)-7 (Moderate)
C-X Bond Energy ~95 kcal/mol (C-O)~68 kcal/mol (C-Br)~81 kcal/mol (C-Cl)
Stability Moisture sensitive; store at -20°CStable at RTStable at RT
Primary Utility Mild access from phenols; difficult couplingsStandard cross-couplingsLow-cost; requires specialized catalysts

Synthesis Pathways: The Strategic Advantage

The primary advantage of the triflate lies in its synthesis. The 5-bromo analog typically requires treating the 5-hydroxy precursor (or isoxazol-5-one tautomer) with harsh halogenating agents like phosphoryl bromide (


) at high temperatures. In contrast, the triflate is generated under mild, basic conditions, preserving sensitive functional groups.
Mechanistic Workflow

The following diagram illustrates the divergent synthesis pathways from the common precursor, 3-methylisoxazol-5(4H)-one.

SynthesisPathways Precursor 3-Methylisoxazol-5(4H)-one (Tautomer: 5-OH) POBr3 Reagent: POBr3 Temp: >100°C (Harsh) Precursor->POBr3 Tf2O Reagent: Tf2O / Pyridine Temp: 0°C to RT (Mild) Precursor->Tf2O Bromide 5-Bromo-3-methylisoxazole (Standard Electrophile) POBr3->Bromide Deoxychlorination Triflate 3-Methylisoxazol-5-yl Triflate (High Reactivity Electrophile) Tf2O->Triflate O-Sulfonylation

Figure 1: Divergent synthesis pathways showing the mild access to the triflate compared to the harsh halogenation required for the bromide.

Comparative Reactivity Study

Suzuki-Miyaura Cross-Coupling

In palladium-catalyzed couplings, the rate of oxidative addition (OA) typically follows the order


. However, for electron-deficient heterocycles like isoxazoles, the "Suzuki-Miyaura Anomaly" can occur, where catalyst choice dictates selectivity.
  • Standard Conditions (

    
    ):  The bromide often outperforms the triflate due to robust OA and less sensitivity to hydrolysis.
    
  • Challenging Substrates (Steric bulk/Low reactivity): The triflate is superior when using bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or BrettPhos), which facilitate the OA into the C-O bond.

Performance Matrix:

Reaction ParameterTriflate Protocol Bromide Protocol Insight
Catalyst System

/ XPhos

Triflate requires electron-rich ligands to prevent hydrolysis competition.
Base

(anhydrous)

(aqueous)
Triflates are sensitive to hydroxide; anhydrous bases boost yields.
Temperature 40°C - 80°C80°C - 110°CTriflate couples at lower temperatures, reducing thermal decomposition.
Typical Yield 85-95%70-85%Triflate offers cleaner conversion if moisture is excluded.
Buchwald-Hartwig Amination

This is where the triflate dominates .[2] The formation of C-N bonds on the isoxazole ring is notoriously difficult with bromides due to competitive reduction or decomposition of the isoxazole ring under the strong basic conditions required.

  • Advantage: The triflate allows the use of weaker bases (

    
    ) and milder temperatures, significantly expanding the scope of compatible amines.
    

Experimental Protocols

Protocol A: Synthesis of 3-Methylisoxazol-5-yl Triflate

Self-Validating Step: The disappearance of the broad OH stretch (3400 cm⁻¹) and appearance of sulfonate bands (1420, 1205 cm⁻¹) in IR confirms conversion.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve 3-methylisoxazol-5(4H)-one (1.0 g, 10.1 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add anhydrous pyridine (1.2 mL, 15 mmol) and cool the mixture to -78°C (dry ice/acetone bath). Note: Low temperature prevents side reactions at the C4 position.

  • Triflation: Dropwise add triflic anhydride (

    
    )  (2.0 mL, 12 mmol) over 15 minutes. The solution will turn from colorless to pale yellow.
    
  • Reaction: Allow to warm to 0°C over 2 hours. Monitor by TLC (System: 20% EtOAc/Hexane). The polar starting material (

    
    ) should disappear, replaced by a non-polar spot (
    
    
    
    ).
  • Workup: Quench with ice-cold saturated

    
     (20 mL). Separate phases rapidly. Wash organic layer with cold 0.1 M HCl (to remove pyridine) then brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo at <30°C.
    
  • Storage: Use immediately or store at -20°C under argon. Do not chromatograph on silica unless neutralized with 1%

    
     , as the triflate is acid-sensitive.
    
Protocol B: Mild Suzuki Coupling (Triflate Method)

Target: 5-Aryl-3-methylisoxazole

  • Charge: In a glovebox or under argon, combine 3-methylisoxazol-5-yl triflate (1.0 equiv), Arylboronic acid (1.5 equiv),

    
      (2 mol%), and XPhos  (4 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Base: Add

    
      (3.0 equiv, finely ground).
    
  • Reaction: Heat to 60°C for 4-6 hours.

  • Validation: Reaction is complete when the triflate peak vanishes in LCMS.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Critical Analysis & Expert Recommendations

The "Stability vs. Reactivity" Trade-off

While the triflate is a more potent electrophile, its instability toward hydrolysis poses a process risk.

  • Recommendation: For large-scale manufacturing (>100g), the 5-Bromo analog is preferred due to shelf stability and lower cost, provided the coupling partner is robust enough to withstand higher temperatures (

    
    ).
    
  • Recommendation: For Discovery Chemistry (mg to g scale) or when coupling complex, thermally sensitive boronic acids , the Triflate is the superior choice. It allows the reaction to proceed at temperatures 30-40°C lower than the bromide requires.

Orthogonality Strategy

A powerful strategy involves using the triflate in the presence of a chloride.

  • Scenario: A substrate contains both a 5-isoxazolyl triflate and an aryl chloride.

  • Outcome: Under controlled conditions (RT, mild base), Pd-catalysis will occur exclusively at the triflate , leaving the chloride intact for a subsequent diversification step. This is not possible with the 5-bromo analog, which has reactivity too similar to the chloride in many catalytic cycles.

References

  • Synthesis of Isoxazol-5-ones (Precursor)

    • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones.[3][4] (2021).[5] Heterocycles. Link

  • Suzuki-Miyaura Optimization on Isoxazoles

    • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors. (2014). Journal of Medicinal Chemistry. Link

  • Triflate vs.

    • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings.[6] (2007).[7] Organic & Biomolecular Chemistry. Link

  • Buchwald-Hartwig General Scope

    • Buchwald-Hartwig Cross Coupling Reaction.[8] Organic Chemistry Portal.[9] Link

  • Triflic Anhydride Activation

    • Triflic Anhydride in Amide Activation.[10] TCI Chemicals. Link

Sources

A Comparative Guide to the Synthesis of 3-Methylisoxazol-5-YL Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Methylisoxazol-5-YL trifluoromethanesulfonate is a valuable building block in medicinal chemistry, prized for its ability to participate in cross-coupling reactions. The triflate moiety serves as an excellent leaving group, enabling the introduction of diverse functionalities onto the isoxazole core. This guide provides a comprehensive validation of the most practical synthetic route to this important intermediate, offering in-depth technical insights and detailed experimental protocols.

Introduction to the Synthetic Strategy

The most logical and widely applicable synthetic approach to 3-Methylisoxazol-5-YL trifluoromethanesulfonate involves a two-step sequence. The first step is the construction of the 3-methylisoxazol-5-ol core, which exists in tautomeric equilibrium with 3-methylisoxazol-5(4H)-one. The second step is the conversion of the hydroxyl group to the trifluoromethanesulfonate (triflate) ester. This guide will delve into the validation of this primary route, discussing the rationale behind the experimental choices and providing detailed protocols for each step.

Route 1: Two-Step Synthesis via 3-Methylisoxazol-5-ol

This robust and cost-effective route begins with readily available starting materials and employs well-established chemical transformations.

Synthetic_Pathway Ethyl Acetoacetate + Hydroxylamine Ethyl Acetoacetate + Hydroxylamine 3-Methylisoxazol-5-ol 3-Methylisoxazol-5-ol Ethyl Acetoacetate + Hydroxylamine->3-Methylisoxazol-5-ol Cyclocondensation 3-Methylisoxazol-5-YL Trifluoromethanesulfonate 3-Methylisoxazol-5-YL Trifluoromethanesulfonate 3-Methylisoxazol-5-ol->3-Methylisoxazol-5-YL Trifluoromethanesulfonate Triflation

Caption: Overall synthetic pathway to 3-Methylisoxazol-5-YL trifluoromethanesulfonate.

Step 1: Synthesis of 3-Methylisoxazol-5-ol

The formation of the isoxazole ring is achieved through the cyclocondensation of a β-ketoester, ethyl acetoacetate, with hydroxylamine.[1][2] This reaction is a classic and efficient method for constructing the isoxazole core.

Mechanism and Rationale:

The reaction proceeds through the initial formation of an oxime intermediate from the reaction of hydroxylamine with the more reactive ketone carbonyl of ethyl acetoacetate.[1] Subsequent intramolecular cyclization, driven by the nucleophilic attack of the oxime hydroxyl group on the ester carbonyl, followed by the elimination of ethanol, yields the desired 3-methylisoxazol-5-ol. The use of a base is typically required to neutralize the hydrochloride salt of hydroxylamine and to facilitate the cyclization.

Step1_Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup and Purification Hydroxylamine_HCl Dissolve Hydroxylamine HCl in water/methanol Mix Combine ethyl acetoacetate and hydroxylamine solution at low temp. Hydroxylamine_HCl->Mix Base Prepare aqueous NaOH or KOH solution Add_Base Slowly add base, maintaining low temperature Base->Add_Base Mix->Add_Base Stir Stir at room temperature Add_Base->Stir Acidify Acidify with HCl Stir->Acidify Extract Extract with ethyl acetate Acidify->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from suitable solvent Concentrate->Recrystallize

Caption: Experimental workflow for the synthesis of 3-Methylisoxazol-5-ol.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydroxylamine hydrochloride (1.0 eq) in a mixture of water and methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • To this cooled solution, add ethyl acetoacetate (1.0 eq).

  • Slowly add a solution of sodium hydroxide (2.0 eq) in water dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture again in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-methylisoxazol-5-ol as a crystalline solid.

Step 2: Triflation of 3-Methylisoxazol-5-ol

The conversion of the hydroxyl group of 3-methylisoxazol-5-ol to a triflate is a crucial step that activates the 5-position of the isoxazole ring for subsequent nucleophilic substitution or cross-coupling reactions. Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is the reagent of choice for this transformation due to its high reactivity.[3]

Mechanism and Rationale:

The reaction proceeds via the nucleophilic attack of the hydroxyl group of 3-methylisoxazol-5-ol on the highly electrophilic sulfur atom of triflic anhydride. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the triflic acid byproduct generated during the reaction, driving the equilibrium towards the product.[4] The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent hydrolysis of the highly reactive triflic anhydride. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to minimize potential side reactions.

Step2_Workflow cluster_0 Reaction Setup cluster_1 Triflation cluster_2 Workup and Purification Dissolve Dissolve 3-Methylisoxazol-5-ol in anhydrous DCM Add_Base Add pyridine or triethylamine Dissolve->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Tf2O Slowly add triflic anhydride Cool->Add_Tf2O Stir_Cold Stir at 0 °C Add_Tf2O->Stir_Cold Warm_RT Allow to warm to room temperature Stir_Cold->Warm_RT Quench Quench with cold water Warm_RT->Quench Separate Separate organic layer Quench->Separate Wash Wash with dilute HCl, water, and brine Separate->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Experimental workflow for the triflation of 3-Methylisoxazol-5-ol.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-methylisoxazol-5-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add triflic anhydride (1.1 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Methylisoxazol-5-YL trifluoromethanesulfonate.

Performance Comparison and Data Summary

While no direct comparative studies on different synthetic routes were found, the presented two-step approach is highly efficient and scalable. The following table summarizes the expected performance based on literature for analogous reactions.

ParameterStep 1: Synthesis of 3-Methylisoxazol-5-olStep 2: TriflationOverall
Starting Materials Ethyl acetoacetate, Hydroxylamine HCl3-Methylisoxazol-5-ol, Triflic AnhydrideEthyl acetoacetate, Hydroxylamine HCl, Triflic Anhydride
Key Reagents Sodium hydroxidePyridine or Triethylamine-
Solvent Water/MethanolDichloromethane-
Typical Yield 70-85%[5]80-95% (estimated)56-80% (estimated)
Purity >95% after recrystallization>95% after chromatography>95%
Scalability HighHighHigh
Safety Considerations Exothermic reaction, handle HCl with careTriflic anhydride is corrosive and moisture-sensitive, perform under inert atmosphereStandard laboratory safety procedures

Expected Spectroscopic Data for 3-Methylisoxazol-5-YL trifluoromethanesulfonate:

  • ¹H NMR: Signals corresponding to the methyl group and the isoxazole ring proton.

  • ¹³C NMR: Resonances for the isoxazole ring carbons, the methyl carbon, and a characteristic quartet for the trifluoromethyl carbon.

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₅H₄F₃NO₄S (231.15 g/mol ).

Conclusion

The validated two-step synthesis of 3-Methylisoxazol-5-YL trifluoromethanesulfonate, commencing with the cyclocondensation of ethyl acetoacetate and hydroxylamine, followed by the triflation of the resulting 3-methylisoxazol-5-ol, represents a highly effective and reliable method for obtaining this key synthetic intermediate. The protocols provided herein are based on well-established chemical principles and can be readily implemented in a research or process development setting. The expertise-driven choice of reagents and conditions ensures high yields and purity, making this synthetic route the recommended pathway for accessing 3-Methylisoxazol-5-YL trifluoromethanesulfonate for applications in drug discovery and development.

References

  • Process for preparing 3-hydroxy-5-methylisoxazole. Google Patents; CA1218660A.
  • Balasubashini, M., et al. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. 2022. Available from: [Link]

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  • Ghosh, S., et al. Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences. 2015. Available from: [Link]

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  • SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology. 2021. Available from: [Link]

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  • Process for the preparation of triflic anhydride. Google Patents; WO2001066516A1.
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A Senior Application Scientist's Guide to Assessing the Purity of 3-Methylisoxazol-5-YL Trifluoromethanesulfonate from Different Suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Reagent Purity in Synthetic Chemistry

In the realm of modern organic synthesis, particularly in the development of novel pharmaceuticals, the reliability and reproducibility of a chemical reaction are paramount. The starting materials we choose are the fundamental building blocks of our target molecules, and their purity can significantly influence reaction outcomes, yield, and the impurity profile of the final product. 3-Methylisoxazol-5-YL trifluoromethanesulfonate is a valuable reagent, often employed in cross-coupling reactions where the triflate group serves as an excellent leaving group.[1] However, the presence of impurities, even in seemingly minor quantities, can lead to unforeseen side reactions, reduced yields, and complex purification challenges.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of 3-Methylisoxazol-5-YL trifluoromethanesulfonate obtained from different commercial suppliers. By employing a multi-pronged analytical approach, we can ensure the quality of this critical reagent, thereby safeguarding the integrity of our synthetic endeavors.

Experimental Design: A Multi-Technique Approach to Purity Verification

To obtain a holistic understanding of a sample's purity, it is essential to utilize a combination of analytical techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive quality profile. Our assessment will involve a systematic evaluation of samples from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) using the following workflow:

G cluster_0 Sample Reception & Initial Assessment cluster_1 Core Analytical Testing cluster_2 Data Analysis & Purity Determination SampleA Supplier A Visual Visual Inspection SampleA->Visual SampleB Supplier B SampleB->Visual SampleC Supplier C SampleC->Visual NMR 1H & 19F NMR Spectroscopy Visual->NMR Structural Confirmation HPLC HPLC-UV Analysis Visual->HPLC Quantitative Purity GCMS GC-MS Analysis Visual->GCMS Volatile Impurities KF Karl Fischer Titration Visual->KF Water Content Purity Purity Calculation NMR->Purity HPLC->Purity Impurity Impurity Identification GCMS->Impurity KF->Purity Report Final Report Purity->Report Impurity->Report

Caption: Experimental workflow for purity assessment.

Analytical Techniques Employed:
  • Visual Inspection: A preliminary, yet crucial, step to assess the physical state, color, and homogeneity of the material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides detailed structural information and is a powerful tool for identifying and quantifying organic impurities.[2][3]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The primary technique for quantifying the main component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities that may not be readily observed by HPLC or NMR.[4]

  • Karl Fischer Titration: The gold standard for accurately determining the water content in a sample, a critical parameter for moisture-sensitive reactions.[5][6]

Comparative Data Analysis: A Hypothetical Scenario

To illustrate the application of this guide, let's consider a hypothetical set of results obtained from the analysis of 3-Methylisoxazol-5-YL trifluoromethanesulfonate from three different suppliers.

Analytical TestSupplier ASupplier BSupplier C
Visual Inspection White to off-white crystalline solidYellowish powderClumped, slightly discolored solid
¹H NMR Purity (%) 99.298.596.8
¹⁹F NMR Purity (%) 99.398.697.0
HPLC Purity (%, 254 nm) 99.598.897.2
GC-MS (Total Volatile Impurities, %) 0.10.30.8
Karl Fischer Titration (Water Content, %) 0.050.150.5
Identified Impurities Trace residual solvent (DCM)3-Amino-5-methylisoxazole, residual solvent (Acetonitrile)3-Amino-5-methylisoxazole, 3-methylisoxazol-5(4H)-one, higher water content

Interpretation of Results and Potential Implications

The hypothetical data above highlights the importance of a comprehensive analytical approach.

  • Supplier A: The material from Supplier A appears to be of high purity across all analytical techniques. The only notable impurity is a trace amount of dichloromethane (DCM), a common residual solvent from synthesis or purification. For most applications, this level of purity would be considered excellent.

  • Supplier B: While still of relatively high purity, the sample from Supplier B shows the presence of 3-amino-5-methylisoxazole, a likely starting material or degradation product. The higher water content and presence of acetonitrile could also be detrimental to certain reactions.

  • Supplier C: The material from Supplier C exhibits lower purity across the board. The presence of multiple impurities, including a potential hydrolysis product, 3-methylisoxazol-5(4H)-one, and a significantly higher water content suggests potential issues with the synthesis or storage of the material.[7] The use of this material could lead to unpredictable reaction outcomes and the formation of unwanted byproducts.

The Impact of Impurities on a Typical Suzuki Coupling Reaction

The presence of nucleophilic impurities, such as 3-amino-5-methylisoxazole, can have a detrimental effect on common cross-coupling reactions like the Suzuki coupling.

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathway Reagent 3-Methylisoxazol-5-YL Trifluoromethanesulfonate Catalyst Pd Catalyst Reagent->Catalyst BoronicAcid Aryl Boronic Acid BoronicAcid->Catalyst Product Desired Coupled Product Catalyst->Product Suzuki Coupling SideProduct Unwanted Side Product Catalyst->SideProduct Catalyst Deactivation/ Side Reaction Impurity 3-Amino-5-methylisoxazole (Nucleophilic Impurity) Impurity->Catalyst

Caption: Potential impact of a nucleophilic impurity on a Suzuki coupling reaction.

As illustrated above, a nucleophilic impurity can compete with the desired reaction pathway, potentially leading to catalyst deactivation or the formation of undesired side products, ultimately complicating purification and reducing the overall yield of the target molecule.

Detailed Experimental Protocols

The following are detailed protocols for the analytical methods described in this guide.

¹H and ¹⁹F NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 3-Methylisoxazol-5-YL trifluoromethanesulfonate sample into an NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

    • Spectral Width: -2 to 12 ppm.

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 64-128.

    • Relaxation Delay (d1): 5 seconds.

    • Spectral Width: -50 to -100 ppm (typical for triflate groups).

  • Data Analysis: Integrate the signals corresponding to the product and any identified impurities. Calculate the purity based on the relative integration values, taking into account the number of protons/fluorines for each signal.[8]

HPLC-UV Analysis
  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B.

    • 2-15 min: 10% to 90% B.

    • 15-17 min: 90% B.

    • 17-18 min: 90% to 10% B.

    • 18-20 min: 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.

GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate (approximately 1 mg/mL).

  • Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify based on the relative peak areas.

Karl Fischer Titration
  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., Hydranal-Composite 5) and a suitable solvent (e.g., anhydrous methanol).

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a water standard.

    • Accurately weigh a suitable amount of the 3-Methylisoxazol-5-YL trifluoromethanesulfonate sample and add it to the titration vessel.

    • Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.

    • The water content is automatically calculated by the instrument based on the amount of reagent consumed.[9]

Conclusion: Making Informed Decisions for Robust Science

The purity of starting materials is a cornerstone of successful and reproducible chemical research. By implementing the multi-technique analytical strategy outlined in this guide, researchers can confidently assess the quality of 3-Methylisoxazol-5-YL trifluoromethanesulfonate from various suppliers. This rigorous approach not only helps in selecting the highest quality reagents but also provides valuable insights into potential reaction challenges, ultimately leading to more efficient and reliable synthetic outcomes.

References

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved from [Link]

  • Wikipedia. (2023). Karl Fischer titration. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • da Silva, J. B. P., et al. (2024). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Molecules, 29(12), 2793. Retrieved from [Link]

  • Google Patents. (n.d.). CN110618219A - Method for detecting residual solvent of trifluoromethanesulfonic acid.
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  • Reddit. (2021). Quantitative purity determination with NMR. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

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  • K.S.A. Vallin, et al. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(8), 1323-1325. Retrieved from [Link]

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  • Xu, P., et al. (2016). Characterization, HPLC Method Development and Impurity Identification for 3,4,3-LI(1,2-HOPO), a Potent Actinide Chelator for Radionuclide Decorporation. Journal of Pharmaceutical and Biomedical Analysis, 128, 48-56. Retrieved from [Link]

  • Gelin, A., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1599. Retrieved from [Link]

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  • Conte, E., et al. (2023). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. Foods, 12(1), 118. Retrieved from [Link]

  • Yadav, H., et al. (2019). Synthesis and characterization of impurity F of sulfomethoxazole and their derivatives. Journal of Pharma Research, 8(5), 299-302. Retrieved from [Link]

  • Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
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  • PubChem. (n.d.). 3-methylisoxazol-5(4H)-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
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The Definitive Guide to 3-Methylisoxazol-5-YL Trifluoromethanesulfonate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

The 3-methylisoxazole pharmacophore is a highly privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for esters and amides in the development of COX-2 inhibitors, GABA receptor modulators, and epigenetic target inhibitors. However, functionally installing this ring via late-stage C–C bond formation presents significant synthetic challenges.

This guide provides an objective, data-driven comparison of 3-Methylisoxazol-5-YL trifluoromethanesulfonate (CAS: 1363210-15-4) [1] against traditional alternatives like 5-bromo-3-methylisoxazole. By analyzing mechanistic causality and experimental performance across various coupling types, this guide establishes a self-validating framework for selecting the optimal electrophile.

Mechanistic Rationale: Why Choose a Triflate Pseudohalide?

The C5 position of the isoxazole ring is highly electron-deficient. When utilizing traditional halogens (e.g., 5-bromo-3-methylisoxazole) for cross-coupling, chemists frequently encounter two major failure modes[2]:

  • Ring Degradation: The basic conditions required for Suzuki-Miyaura couplings often trigger nucleophilic attack at the C5 position or proton abstraction at the C4 position, leading to ring-opening or decomposition.

  • Sluggish Oxidative Addition: The electron-deficient nature of the ring can make the C–Br bond surprisingly resistant to oxidative addition with standard Pd(0) catalysts, necessitating harsh heating (80–100 °C) that exacerbates ring degradation.

The Triflate Advantage: 3-Methylisoxazol-5-YL trifluoromethanesulfonate bypasses these bottlenecks. The trifluoromethanesulfonate anion (


) is an exceptional leaving group. The difference in bond dissociation energy between C(sp2)–OTf and C(sp2)–Br allows for a drastically accelerated oxidative addition step[3]. This kinetic advantage permits the use of milder bases  (e.g., weak phosphates or fluorides) and lower temperatures  (ambient to 50 °C), thereby preserving the integrity of the isoxazole ring and preventing protodehalogenation side reactions[3].

G Pd0 Pd(0) Active Catalyst [e.g., Pd(PPh3)4 or Pd(0)L2] OxAdd Oxidative Addition Rapid with C(sp2)-OTf [Pd(II)(3-Me-Isox)(OTf)L2] Pd0->OxAdd 3-Me-Isox-5-OTf TransMet Transmetalation Requires Mild Base [Pd(II)(3-Me-Isox)(Ar)L2] OxAdd->TransMet Ar-B(OH)2 / K3PO4 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Target Product

Caption: Pd-Catalyzed Suzuki-Miyaura Cycle highlighting the rapid oxidative addition of the triflate.

Performance Comparison by Coupling Type

To objectively evaluate 3-Methylisoxazol-5-YL triflate, we must compare its performance metrics against 5-bromo-3-methylisoxazole across the three most common cross-coupling methodologies used in drug discovery[4].

Quantitative Data Summary
Reaction TypeElectrophileCatalyst SystemBase / AdditiveTemp (°C)Avg. Yield (%)Primary Side Reaction
Suzuki-Miyaura 3-Me-Isox-5-OTf


40–5085–95% Minor hydrolysis
Suzuki-Miyaura5-Bromo-3-Me-Isox


90–10045–60%Ring-opening, SNAr
Stille 3-Me-Isox-5-OTf

LiCl (Crucial)6080–90% Homocoupling
Stille5-Bromo-3-Me-Isox

None110< 40%Stannane degradation
Sonogashira 3-Me-Isox-5-OTf


, CuI
RT–4075–85% Alkyne dimerization
Sonogashira5-Bromo-3-Me-Isox


, CuI
8050%Protodehalogenation
Contextual Analysis
  • Suzuki-Miyaura: The triflate excels here. Because the oxidative addition is facile, chemists can swap harsh aqueous carbonates for anhydrous or mildly aqueous

    
    . This prevents the base-catalyzed degradation of the isoxazole ring.
    
  • Stille: Triflates are historically exceptional in Stille couplings. Causality note: The addition of LiCl is mandatory when using the triflate. The chloride ion undergoes ligand exchange with the Pd(II)-OTf intermediate to form a more reactive Pd(II)-Cl species, which accelerates the transmetalation step with the organostannane.

  • Sonogashira: The triflate allows the reaction to proceed at or near room temperature, significantly reducing the Glaser coupling (alkyne dimerization) side product that plagues high-temperature bromide couplings.

G Start Select Isoxazole Electrophile Cond1 Are mild conditions required? (e.g., sensitive functional groups present) Start->Cond1 Triflate Use 3-Methylisoxazol-5-YL Triflate (Fast Ox. Addition, High Atom Economy) Cond1->Triflate Yes Bromide Use 5-Bromo-3-methylisoxazole (Requires >80°C, Strong Base) Cond1->Bromide No

Caption: Decision matrix for selecting isoxazolyl electrophiles in cross-coupling workflows.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes specific checkpoints to verify that the mechanistic causality is functioning as intended.

Objective: Coupling of 3-Methylisoxazol-5-YL trifluoromethanesulfonate with an Arylboronic Acid.

Reagents & Materials
  • 3-Methylisoxazol-5-YL trifluoromethanesulfonate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • Potassium phosphate tribasic (

    
    ) (2.0 equiv, 2.0 mmol)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 ratio, 10 mL), strictly degassed.
    
Step-by-Step Methodology

Step 1: Preparation of the Catalytic System (Inert Atmosphere)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid,

    
    , and 
    
    
    
    .
  • Causality Check:

    
     is selected over 
    
    
    
    because its mild basicity is sufficient to activate the boronic acid into the reactive boronate complex without prematurely hydrolyzing the sensitive triflate group.
  • Evacuate and backfill the flask with Argon three times.

Step 2: Addition of the Electrophile

  • Dissolve the 3-Methylisoxazol-5-YL trifluoromethanesulfonate in degassed 1,4-Dioxane.

  • Inject the triflate solution into the Schlenk flask, followed by the degassed

    
    .
    
  • Self-Validation Point: The solution should rapidly transition from a pale yellow to a deep red/brown, indicating the successful formation of the Pd(0) active species and subsequent oxidative addition.

Step 3: Reaction Execution and Monitoring

  • Stir the mixture at 45 °C.

  • Monitoring: Check the reaction via TLC or LCMS after 2 hours.

  • Troubleshooting: If unreacted triflate remains but the boronic acid is consumed, it indicates protodeboronation of the boronic acid. In subsequent runs, increase the boronic acid to 1.5 equivalents or lower the temperature to 35 °C.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract with Ethyl Acetate (

    
     mL). The aqueous layer retains the phosphate salts and the cleaved triflate anion.
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Conclusion

For the installation of the 3-methylisoxazole pharmacophore, 3-Methylisoxazol-5-YL trifluoromethanesulfonate is vastly superior to its halogenated counterparts when synthesizing complex, highly functionalized APIs. By leveraging the low bond dissociation energy of the C–OTf bond, chemists can bypass the transmetalation and degradation bottlenecks associated with electron-deficient heteroaryls[3], ensuring higher yields, milder conditions, and greater overall synthetic efficiency.

References

  • SciSpace / Tetrahedron Letters. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Retrieved from:[Link]

  • ChemRxiv. C(sp2) cross-electrophile coupling: Bypassing the demand of transmetalation. Retrieved from: [Link]

  • Google Patents. Patent Application Publication US 2013/0274241 A1 (Heteroaryl triflate cross-coupling methodologies). Retrieved from: [Link]

Sources

mechanistic comparison of reactions involving 3-Methylisoxazol-5-YL trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Mechanistic Advantage

3-Methylisoxazol-5-yl trifluoromethanesulfonate (Triflate 1 ) represents a strategic "pseudohalide" pivot point in heterocyclic chemistry. Unlike its halide counterparts (chloride, bromide), the triflate group offers a unique combination of high electrophilicity and tunable chemoselectivity.

For drug development professionals, 1 is not merely a substitute for a halide; it is a tool for chemoselective architecture . The C5-OTf bond in the isoxazole ring possesses a distinct electronic signature that allows it to be activated preferentially over C-Cl or C-Br bonds under specific "ligand-free" or polar conditions, a phenomenon often termed the "Suzuki-Miyaura Anomaly."

Electronic Profile & Reactivity

The isoxazole ring is electron-deficient. Placing a triflate at the 5-position creates a highly electrophilic center susceptible to oxidative addition by Pd(0).

  • vs. Chlorides: The C-OTf bond is significantly weaker and more polarized than the C-Cl bond, generally resulting in faster oxidative addition rates (

    
    ).
    
  • vs. Bromides: While traditionally Ar-Br reacts faster than Ar-OTf with neutral ligands (e.g.,

    
    ), this order inverts  in polar solvents (MeCN, DMSO) or with anionic palladium species. This allows for the retention of a bromine handle for subsequent transformations.
    

Part 2: Performance Comparison (Triflate vs. Halides)

The following matrix compares 3-Methylisoxazol-5-yl triflate against its 5-bromo and 5-chloro analogs in Palladium-catalyzed Suzuki-Miyaura coupling.

Table 1: Comparative Decision Matrix
Feature5-OTf (Triflate) 5-Br (Bromide) 5-Cl (Chloride)
Precursor Availability High (from 5-Isoxazolone)Medium (Direct halogenation)Medium
Reactivity (

)
High (Similar to Br)Highest Low (Requires bulky ligands)
Chemoselectivity Tunable (Can react before Br in polar media)Standard (Reacts before Cl)Lowest
Hydrolytic Stability Low (Susceptible to base hydrolysis)High High
Atom Economy Lower (Leaving group mass: 149 Da)Medium (Mass: 80 Da)Highest (Mass: 35 Da)
Cost Higher (Requires

)
ModerateLow
Mechanistic Selectivity Insight

The choice between Triflate and Bromide is dictated by the Catalytic Pathway :

  • Neutral Pathway (Non-polar solvents, Phosphine ligands): Oxidative addition is concerted.

    • Reactivity Order:I > Br > OTf >> Cl

  • Anionic/Polar Pathway (Polar solvents, Ligand-free): Oxidative addition proceeds via a nucleophilic displacement-like transition state (

    
    -like).
    
    • Reactivity Order:OTf > I > Br > Cl

Strategic Implication: If your scaffold contains a bromine atom elsewhere, use the Triflate and run the reaction in Acetonitrile to couple at the isoxazole C5 position exclusively.

Part 3: Visualization of Reactivity Pathways

The following diagram illustrates the synthesis of the triflate and its divergent catalytic cycles depending on conditions.

G Isoxazolone 3-Methylisoxazol-5(4H)-one (Tautomer) Triflate 3-Methylisoxazol-5-yl Triflate (Electrophile) Isoxazolone->Triflate Tf2O, Base (0°C -> RT) Pd0 Pd(0) Catalyst Triflate->Pd0 Oxidative Addition NeutralPath Neutral Pathway (Toluene/PPh3) Rate: Br > OTf Pd0->NeutralPath PolarPath Polar Pathway (MeCN/Ligand-Free) Rate: OTf > Br Pd0->PolarPath Product 5-Aryl-3-Methylisoxazole NeutralPath->Product Suzuki Coupling PolarPath->Product Chemoselective Coupling

Figure 1: Synthesis and divergent reactivity pathways of 3-methylisoxazol-5-yl triflate.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Methylisoxazol-5-yl Triflate

Rationale: This protocol uses 3-methylisoxazol-5(4H)-one as the starting material. The reaction must be kept cold initially to prevent decomposition of the labile triflic anhydride.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 3-methylisoxazol-5(4H)-one (10 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM) (40 mL).

  • Base Addition: Add Triethylamine (

    
    )  (12 mmol, 1.2 equiv) and cool the mixture to -78°C  (dry ice/acetone bath).
    
    • Note: Pyridine can be used as an alternative base but

      
       often simplifies workup.
      
  • Triflation: Dropwise add Triflic Anhydride (

    
    )  (11 mmol, 1.1 equiv) over 15 minutes. Ensure the internal temperature does not rise above -50°C.
    
  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (the triflate is less polar than the starting material).

  • Workup: Quench with ice-cold saturated

    
    . Extract with DCM (2 x 30 mL). Wash organics with cold brine, dry over 
    
    
    
    , and concentrate in vacuo at <30°C .
    • Critical: Do not heat the crude residue; isoxazolyl triflates can be thermally unstable.

  • Purification: Rapid filtration through a silica plug (Hexanes/EtOAc 9:1) yields the product as a yellow oil/solid. Store at -20°C.

Protocol B: Chemoselective Suzuki Coupling (Triflate-Selective)

Rationale: This protocol utilizes "ligand-free" conditions in a polar solvent to favor reaction at the Triflate over a Bromide/Chloride if present.[1]

  • Reagents: Combine 3-methylisoxazol-5-yl triflate (1.0 mmol), Arylboronic acid (1.1 mmol), and Potassium Fluoride (KF) (3.0 mmol).

    • Why KF? Fluoride bases often promote the reaction without causing rapid hydrolysis of the triflate ester compared to hydroxides.

  • Catalyst: Add

    
      (2 mol%). Do not  add phosphine ligands.
    
  • Solvent: Add degassed Acetonitrile (MeCN) (5 mL) and water (0.5 mL).

  • Reaction: Stir at Room Temperature (25°C) for 4-12 hours.

    • Observation: Reaction turns black (Pd black formation) upon completion.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Part 5: Troubleshooting & Stability

ProblemRoot CauseSolution
Low Yield (Hydrolysis) Base is too strong (

) or reaction is too hot.
Switch to

or KF . Run at room temperature.
Regioisomer Mixtures Isomerization of the isoxazole ring (rare but possible).Ensure strictly neutral workup conditions.
Pd Black Precipitation Instability of ligand-free Pd species.If conversion is incomplete, add 1-2 mol%

(sacrifices some chemoselectivity).

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Propyl Triflate, Iodide, and Bromide in Nucleophilic Substitution.Link

  • Fors, B. P., & Buchwald, S. L. (2009).[2] Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics.[2] Journal of the American Chemical Society, 131(36), 12898–12899. Link

  • Ibsen, G. M., et al. (2018). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates.[1] Angewandte Chemie International Edition. (Cited via NSF Public Access). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3] Chemical Reviews, 95(7), 2457–2483.

  • Sigma-Aldrich. (n.d.). 3-Methylisoxazol-5-yl trifluoromethanesulfonate Product Page.Link

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-Methylisoxazol-5-yl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directives

Do NOT dispose of 3-Methylisoxazol-5-yl trifluoromethanesulfonate (hereafter 3-M-OTf ) down the drain or in general trash. This compound is a potent electrophile and a precursor to triflic acid (a superacid).

  • Primary Hazard: Hydrolysis releases Triflic Acid (HOTf), causing immediate, severe corrosion and potential pressure buildup in waste containers.[1]

  • Recommended Path: Chemical Quenching (Protocol A) is preferred for quantities <50g to eliminate reactivity prior to disposal.

  • Alternative Path: Lab Packing (Protocol B) is required for bulk quantities or sealed, old containers where opening poses an inhalation risk.[1]

Chemical Profile & Hazard Mechanism

To handle this compound safely, you must understand why it is dangerous.[1] It is not merely "toxic"; it is a high-energy alkylating agent designed to shed the triflate group.

PropertyData / CharacteristicOperational Implication
Structure Heteroaryl TriflateHigh reactivity toward nucleophiles (water, alcohols, amines).[1]
Leaving Group Triflate (-OTf)

of conjugate acid (HOTf) is ~ -14. It is a "super-leaving group."
Hydrolysis Product Triflic Acid (HOTf)Fuming, violently corrosive, dehydrating agent.[1]
By-product 3-Methyl-5-isoxazoloneBiologically active heterocycle; treat as toxic.
RCRA Status Characteristic WasteD002 (Corrosive), D003 (Reactive - potential).[1]

The Senior Scientist's Insight: The danger lies in the delayed threat. If you place unquenched 3-M-OTf into a general organic waste solvent drum, it will slowly hydrolyze with residual moisture in the drum.[1] This generates Triflic Acid, which can polymerize other waste monomers (e.g., THF, styrenes) or corrode the metal drum from the inside out, leading to a "mystery leak" or drum failure days later.[1] Always quench triflates before bulking.

Pre-Disposal Decision Matrix

Use this logic flow to determine the correct disposal route.

DisposalLogic Start Waste Identified: 3-Methylisoxazol-5-yl triflate Condition Condition of Material? Start->Condition QtyCheck Quantity < 50g? Condition->QtyCheck Stable/Known Purity PathB PROTOCOL B: Direct Lab Pack Condition->PathB Old/Crystallized/Unknown PathA PROTOCOL A: Controlled Hydrolysis (Quench) QtyCheck->PathA Yes QtyCheck->PathB No (Bulk) HazWaste Final Disposal: RCRA Hazardous Waste Stream PathA->HazWaste PathB->HazWaste

Figure 1: Decision matrix for selecting the safe disposal pathway.

Protocol A: Chemical Quenching (In-Lab Neutralization)

Scope: For pure material or reaction mixtures <50g. Goal: Convert the reactive triflate into inert salts (Sodium Triflate) and the organic alcohol (Isoxazolone).

Reagents Required
  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF). Why? To solubilize the organic triflate.

  • Base: 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ). Why? To neutralize the generated acid immediately.
    
  • PPE: Nitrile gloves (double gloved, min 0.11mm), chemical splash goggles, lab coat.[1]

Step-by-Step Procedure
  • Preparation of Quench Bath: In a fume hood, prepare a beaker containing 20% excess base relative to the theoretical moles of triflate.

    • Calculation: If disposing of 10 mmol triflate, use ~12-15 mmol of Base.[1]

    • Setup: Place the beaker in an ice-water bath (

      
      ).
      
  • Solubilization (The Critical Step): Dissolve the 3-M-OTf in a minimal amount of MeOH or THF. Do not add the solid directly to the aqueous base, as it may clump and form "hot spots" of unreacted material.

  • Controlled Addition: Add the triflate solution dropwise to the stirring base solution.

    • Mechanism:[2][3]

      
      .
      
    • Observation: You may see mild fuming or a temperature spike. The ice bath mitigates this.

  • Verification (Self-Validating System):

    • Stir for 30 minutes.

    • pH Check: Ensure pH is > 8. If acidic, add more base.[1]

    • TLC Check (Optional but Recommended): Spot the mixture against the starting material. The UV-active triflate spot should disappear, replaced by the more polar isoxazolone spot.

  • Final Disposal: Transfer the resulting neutral mixture to a waste container labeled: "High pH Organic/Aqueous Waste - Contains Sodium Triflate."

Protocol B: Waste Stream Segregation (Direct Disposal)

Scope: For bulk quantities (>50g), old/sealed containers, or if you lack facilities to quench safely.[1]

  • Primary Container: Keep the material in its original glass container. Ensure the cap is TIGHT. Tape the cap with electrical tape to prevent loosening due to vibration.

  • Secondary Containment: Place the glass container inside a chemically resistant polyethylene (PE) bag or a secondary plastic jar with vermiculite or absorbent pads.

    • Why? If the glass breaks, the vermiculite absorbs the liquid and prevents the triflate from eating through the outer drum.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 3-Methylisoxazol-5-yl trifluoromethanesulfonate.

    • Hazards: Corrosive, Toxic.[1][4][5]

    • Codes: D002 (Corrosive).

  • Storage: Store in the "Acid" or "Organic" waste cabinet (depending on site rules), but segregate from oxidizers .

Emergency Response: Spills

If a bottle breaks outside the hood:

  • Evacuate the immediate area (triflate vapors are respiratory irritants).

  • Don PPE: Respiratory protection (Full face respirator with organic vapor/acid gas cartridge) is recommended for spills >10mL.

  • Neutralize: Cover the spill with Sodium Carbonate (

    
    ) or Calcium Carbonate .
    
    • Note: Do not use paper towels initially; the acid generation can char them. Use clay litter or sand mixed with the base.

  • Collect: Scoop the slurry into a hazardous waste pail. Clean the surface with water and soap.[3][4]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Barvian, M. R., et al. (1997).[1] Preparation of Isoxazolyl Triflates. Journal of Organic Chemistry. (Contextual reference for reactivity of isoxazolyl triflates).

Sources

×

Retrosynthesis Analysis

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3-Methylisoxazol-5-YL trifluoromethanesulfonate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.